L-Citrulline-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-UJSKYATRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Citrulline-d6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Citrulline-d6 is the deuterated form of L-Citrulline, a naturally occurring α-amino acid. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative mass spectrometry-based analyses and as a tracer for metabolic studies. Its chemical and physical properties closely mirror those of its unlabeled counterpart, allowing it to mimic the behavior of endogenous L-Citrulline in biological systems. This guide provides a comprehensive overview of this compound, including its chemical properties, its critical role in analytical methodologies, and its involvement in key metabolic pathways such as the urea cycle and nitric oxide synthesis. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with visualizations of relevant biological pathways to facilitate a deeper understanding of its application and significance.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a co-product of nitric oxide (NO) synthesis.[1][2] Its concentration in biological fluids is an important biomarker for monitoring intestinal function and nitric oxide synthase activity.[3] Accurate quantification of L-Citrulline is therefore crucial for a variety of research and clinical applications. This compound, a stable isotope-labeled analog of L-Citrulline, has emerged as the gold standard for such quantitative studies. By incorporating deuterium atoms, this compound can be differentiated from endogenous L-Citrulline by mass spectrometry, enabling precise and accurate measurement.[4] This technical guide serves as a detailed resource for researchers utilizing this compound in their experimental workflows.
Chemical and Physical Properties
This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms. This isotopic labeling results in a higher molecular weight compared to the natural form, which is the basis for its utility in mass spectrometry.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | [5] |
| CAS Number | 1331908-61-2 | |
| Molecular Formula | C₆H₇D₆N₃O₃ | |
| Molecular Weight | 181.22 g/mol | |
| Exact Mass | 181.13335176 Da | |
| Canonical SMILES | C(C(C(C(=O)O)N)[2H])([2H])C(C(NC(=O)N)[2H])([2H])[2H] | |
| InChI Key | RHGKLRLOHDJJDR-UJSKYATRSA-N | |
| Appearance | White to off-white solid | Commercially available data |
| Storage | Store at -20°C |
Applications in Research
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. It is also utilized as a tracer in metabolic flux analysis to study the dynamics of L-Citrulline metabolism in vivo and in vitro.
Internal Standard for Quantitative Analysis
In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria perfectly. By adding a known amount of this compound to a biological sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of endogenous L-Citrulline.
Metabolic Tracer
As a stable isotope-labeled tracer, this compound can be introduced into a biological system to track the metabolic fate of L-Citrulline. By monitoring the appearance of the deuterium label in downstream metabolites, researchers can elucidate the kinetics and contributions of various metabolic pathways involving L-Citrulline.
Experimental Protocols: Quantification of L-Citrulline using LC-MS/MS
The following provides a generalized yet detailed protocol for the quantification of L-Citrulline in biological matrices using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.
Materials and Reagents
-
L-Citrulline standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cell lysate)
Sample Preparation
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Thawing: Thaw biological samples on ice.
-
Aliquoting: Aliquot 20 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a working solution of this compound in a suitable solvent (e.g., 1 µM in water).
-
Protein Precipitation: Add 120 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
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Column: Alltima HP HILIC (Hydrophilic Interaction Liquid Chromatography) 3 µm, 150 mm × 2.1 mm.
-
Mobile Phase A: Water with 0.5% acetic acid and 0.025% trifluoroacetic acid.
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Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid.
-
Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.
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Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Spray Voltage: 5.5 kV.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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L-Citrulline: 176 -> 70 (quantifier), 176 -> 113 (qualifier).
-
This compound: The specific transition will depend on the deuteration pattern. For a d4-Citrulline, a common transition is 180 -> 74. For this compound, the precursor ion would be approximately m/z 182, and the product ion would be determined empirically.
-
-
Dwell Time: 120 ms.
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Cone Voltage: 20.0 V.
-
Collision Energy: 22 eV for the primary transition.
Data Analysis
The concentration of L-Citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of L-Citrulline with a fixed concentration of this compound.
Metabolic Pathways Involving L-Citrulline
L-Citrulline is a central molecule in two critical metabolic pathways: the urea cycle and the nitric oxide (NO) pathway.
The Urea Cycle
The urea cycle is the primary pathway for the detoxification of ammonia in mammals, converting it to urea for excretion. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol where it continues through the cycle.
Caption: The Urea Cycle Pathway.
The Nitric Oxide (NO) Pathway
L-Citrulline is a co-product of the synthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The L-Citrulline produced can be recycled back to L-arginine, thus sustaining NO production.
Caption: The L-Arginine-NO-L-Citrulline Pathway.
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table summarizes typical performance characteristics of an LC-MS/MS assay for L-Citrulline.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1 µmol/L | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Extraction Recovery | > 85% | General expectation for validated methods |
Conclusion
This compound is an essential tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its use as an internal standard ensures the accuracy and precision of L-Citrulline quantification, which is critical for understanding its role in health and disease. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory. The detailed protocols and pathway diagrams serve as a valuable resource for scientists, facilitating the integration of this powerful analytical tool into their research endeavors.
References
An In-depth Technical Guide to L-Citrulline-d6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of L-Citrulline-d6. The information is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analytical methods.
Core Chemical Identity and Properties
This compound is the deuterium-labeled form of L-Citrulline, a non-essential amino acid.[1][2][3] It serves as a crucial tool in bioanalytical chemistry, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][4] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the endogenous analyte without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | |
| CAS Number | 1331908-61-2 | |
| Molecular Formula | C₆H₇D₆N₃O₃ | |
| Alternate Formula | C₆²H₆H₇N₃O₃ | |
| Molecular Weight | 181.22 g/mol | |
| Exact Mass | 181.13335176 Da | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C or -20°C | |
| Synonyms | N5-(Aminocarbonyl)-L-ornithine-d6, Citrulline-d6, N5-Carbamoyl-L-ornithine-d6 |
Structural Information
Structural identifiers are critical for substance registration, database searching, and computational modeling.
| Identifier | Value | Source |
| Canonical SMILES | [2H]C([2H])(NC(=O)N)C([2H])([2H])C([2H])([2H])--INVALID-LINK--C(=O)O | |
| InChI | InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 | |
| InChIKey | RHGKLRLOHDJJDR-FVOLNLQGSA-N | N/A |
Chemical Structure and Visualization
The structure of this compound is identical to L-Citrulline, with the exception of six hydrogen atoms on the propyl side chain being replaced by deuterium.
Caption: 2D chemical structure of this compound.
Biological Context and Significance
L-Citrulline is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is also a co-product of the nitric oxide synthase (NOS) reaction, which converts L-arginine to nitric oxide (NO). Therefore, quantifying L-Citrulline levels is essential for studying NO bioavailability, endothelial function, and various metabolic disorders. This compound is used as an internal standard to accurately measure endogenous L-Citrulline in these research contexts.
Caption: Simplified metabolic pathways involving L-Citrulline.
Experimental Protocols: Quantification by LC-MS/MS
This compound is predominantly used as an internal standard (IS) for the accurate quantification of L-Citrulline in biological matrices like plasma, serum, or cell lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method relies on adding a known concentration of this compound to the unknown sample. The IS and the endogenous analyte are extracted together and co-elute chromatographically. In the mass spectrometer, they are differentiated by their mass-to-charge ratios (m/z). The ratio of the analyte peak area to the IS peak area is used to calculate the analyte's concentration against a calibration curve.
General Methodology
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of L-Citrulline (analyte) and this compound (IS) in a suitable solvent (e.g., water or methanol).
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From these stocks, prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.
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Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., 10 µL of plasma) on ice.
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Add an aliquot of the IS working solution to all samples, calibrators, and QCs.
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Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 50 µL), often containing an acid like formic acid.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
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Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar analytes like citrulline.
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Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acidifier like formic acid is typical.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both the analyte and the IS.
- L-Citrulline: m/z 176 → 70 (quantifier) and 176 → 113 (qualifier)
- This compound (or d7): m/z 182 (or 183) → 74 (or similar shifted fragment)
4. Data Analysis:
-
Integrate the peak areas for the analyte and the IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
An In-depth Technical Guide to the Synthesis of Deuterated L-Citrulline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated L-Citrulline, a critical tool in metabolic research, clinical diagnostics, and drug development. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the L-Citrulline molecule allows for precise tracking and quantification in various biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the primary synthetic strategies, presents available quantitative data, and outlines experimental workflows for the preparation of these valuable labeled compounds.
Introduction to Deuterated L-Citrulline
L-Citrulline is a non-proteinogenic α-amino acid that plays a crucial role in the urea cycle, nitric oxide (NO) synthesis, and other metabolic pathways.[1][2] Deuterium-labeled L-Citrulline serves as an invaluable tracer in metabolic studies to investigate the kinetics of these pathways in vivo.[3] Commercially available isotopologues include L-Citrulline-d7, L-Citrulline-d6, L-Citrulline-d4, and L-Citrulline-d2, each offering specific advantages for different research applications.[4][5]
The primary rationale for using deuterated L-Citrulline lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the rate of metabolic reactions, providing insights into reaction mechanisms and drug metabolism.
Synthetic Strategies for Deuterated L-Citrulline
The synthesis of deuterated L-Citrulline primarily involves two main strategies: chemical synthesis from deuterated precursors and enzymatic methods. The choice of method depends on the desired labeling pattern and the required scale of production.
Chemical Synthesis from Deuterated Precursors
A common and effective method for preparing deuterated L-Citrulline is through the chemical modification of a deuterated precursor, most notably, deuterated L-Ornithine. This multi-step approach allows for precise control over the location and number of deuterium atoms.
a) Synthesis of Deuterated L-Ornithine:
The synthesis of the deuterated L-Citrulline often begins with the preparation of deuterated L-Ornithine. Various methods exist for the deuteration of amino acids, including metal-catalyzed hydrogen-deuterium (H/D) exchange. For instance, L-Ornithine can be deuterated to produce L-Ornithine-d2.
b) Conversion of Deuterated L-Ornithine to Deuterated L-Citrulline:
Once the deuterated L-Ornithine precursor is obtained, it is converted to L-Citrulline. This transformation is a well-established reaction in amino acid chemistry. The process involves the reaction of the δ-amino group of ornithine with a carbamoylating agent. This reaction is catalyzed by ornithine transcarbamylase in biological systems. In a laboratory setting, chemical reagents can be employed to achieve this conversion.
A general workflow for this chemical synthesis is outlined below:
Figure 1: General workflow for the chemical synthesis of deuterated L-Citrulline.
Enzymatic Synthesis
Enzymatic methods offer a high degree of stereoselectivity and regioselectivity for the synthesis of deuterated amino acids. For the synthesis of deuterated L-Citrulline, two primary enzymatic approaches are notable:
a) Conversion of L-Arginine to L-Citrulline:
The enzyme arginase can be used to hydrolyze L-arginine to L-ornithine. Subsequently, the deuterated L-ornithine can be converted to deuterated L-citrulline. While this method is effective for producing L-ornithine, direct enzymatic conversion of a deuterated L-arginine to deuterated L-citrulline is also a viable pathway.
b) Site-Selective Deuteration using PLP-Dependent Enzymes:
Pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the site-selective hydrogen-deuterium exchange on amino acids. This method has been reported for the synthesis of L-Citrulline-5,5-d2. This approach is particularly valuable for introducing deuterium at specific, non-labile positions.
The general workflow for enzymatic synthesis is depicted below:
Figure 2: General workflow for the enzymatic synthesis of deuterated L-Citrulline.
Quantitative Data and Characterization
The successful synthesis of deuterated L-Citrulline requires rigorous characterization to confirm the isotopic enrichment and chemical purity. The following table summarizes publicly available data for some commercially available deuterated L-Citrulline isotopologues.
| Isotopologue | Labeling Position(s) | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Reference |
| L-Citrulline-d7 | 2,3,3,4,4,5,5-d₇ | 182.23 | >98% | Not Specified | |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| L-Citrulline-d4 | 4,4,5,5-d₄ | 179.21 | >98% | 95% | |
| L-Citrulline-d2 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The exact experimental conditions and yields for the synthesis of these commercially available compounds are often proprietary. The data presented here is based on information from suppliers and general scientific literature.
Experimental Protocols (General Methodologies)
General Protocol for Chemical Synthesis via Deuterated L-Ornithine
1. Deuteration of L-Ornithine:
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Materials: L-Ornithine hydrochloride, Deuterium oxide (D₂O, 99.9 atom % D), appropriate catalyst (e.g., Pd/C).
-
Procedure:
-
Dissolve L-Ornithine hydrochloride in D₂O.
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Add the catalyst to the solution.
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Heat the reaction mixture under a deuterium gas atmosphere (if using H/D exchange with D₂) or reflux in D₂O for a specified period.
-
Monitor the reaction progress by NMR or mass spectrometry to determine the extent of deuteration.
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Upon completion, filter the catalyst and remove the D₂O under reduced pressure.
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The resulting deuterated L-Ornithine can be purified by recrystallization.
-
2. Conversion to Deuterated L-Citrulline:
-
Materials: Deuterated L-Ornithine, a carbamoylating agent (e.g., potassium cyanate), appropriate buffer.
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Procedure:
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Dissolve the deuterated L-Ornithine in a suitable aqueous buffer.
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Add the carbamoylating agent to the solution.
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Stir the reaction mixture at a controlled temperature for a set duration.
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Monitor the formation of deuterated L-Citrulline using techniques like TLC or LC-MS.
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Purify the product using ion-exchange chromatography or recrystallization.
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Characterize the final product by NMR and mass spectrometry to confirm its identity, chemical purity, and isotopic enrichment.
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General Protocol for Enzymatic Synthesis
1. Enzyme Preparation:
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Obtain or prepare the desired enzyme (e.g., Arginase or a specific PLP-dependent enzyme). This may involve protein expression and purification.
2. Enzymatic Reaction:
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Materials: Substrate (L-Arginine or a suitable L-Citrulline precursor), purified enzyme, D₂O-based buffer, co-factors (if required by the enzyme).
-
Procedure:
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Prepare a reaction buffer using D₂O.
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Dissolve the substrate in the deuterated buffer.
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Initiate the reaction by adding the enzyme.
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Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
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Monitor the reaction progress by analyzing aliquots over time using LC-MS.
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Once the reaction reaches completion or the desired conversion, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).
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3. Product Purification and Analysis:
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Procedure:
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Remove the enzyme from the reaction mixture (e.g., by protein precipitation or size-exclusion chromatography).
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Purify the deuterated L-Citrulline from the reaction mixture using ion-exchange chromatography or HPLC.
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Lyophilize the purified product.
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Confirm the structure, purity, and isotopic labeling of the final product using NMR and high-resolution mass spectrometry.
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Signaling Pathways and Logical Relationships
The synthesis of deuterated L-Citrulline is intrinsically linked to its role in key metabolic pathways. Understanding these pathways is crucial for designing and interpreting studies that utilize these labeled compounds.
Figure 3: Simplified metabolic pathways involving L-Citrulline.
This diagram illustrates the central role of L-Citrulline in the urea cycle (conversion from L-Ornithine) and the nitric oxide pathway (co-produced with NO from L-Arginine). Deuterated L-Citrulline is introduced into the system to trace its metabolic fate through these interconnected pathways.
Conclusion
The synthesis of deuterated L-Citrulline is a critical enabling technology for advanced research in metabolism, pharmacology, and clinical science. While detailed, publicly available protocols are scarce, this guide provides a foundational understanding of the key synthetic strategies and experimental considerations. By leveraging established methods of chemical synthesis from deuterated precursors and increasingly sophisticated enzymatic approaches, researchers can produce these essential tools for unraveling the complexities of biological systems. The continued development of more efficient and selective deuteration methods will undoubtedly expand the applications of deuterated L-Citrulline in the future.
References
- 1. De novo synthesis is the main source of ornithine for citrulline production in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of citrulline and ornithine by interferon-gamma treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to L-Citrulline-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial landscape, analytical methodologies, and biochemical pathways related to L-Citrulline-d6. This deuterated analog of L-Citrulline serves as a critical internal standard for mass spectrometry-based quantification, enabling precise and accurate measurements in various biological matrices.
Commercial Availability and Specifications
A variety of vendors supply this compound for research purposes. The following table summarizes the offerings from prominent suppliers, providing a comparative overview of their products.
| Supplier | Catalog Number | Available Quantities | Purity/Isotopic Purity |
| MedchemExpress | HY-N0391S2 | 500 µg | >98% |
| Santa Cruz Biotechnology | sc-220038 | Contact for details | >98% |
| Clearsynth | CS-T-72183 | Contact for details | >98% |
| LGC Standards | C535702 | 0.5 mg | Purity: >99%, Isotopic Purity: 98.7% |
| Toronto Research Chemicals | C535702 | 0.5 mg | >98% |
| Cayman Chemical | Contact for details | Contact for details | >98% |
| Sigma-Aldrich | Contact for details | Contact for details | >98% |
Physicochemical Properties and Quality Data
This compound is the deuterated form of L-Citrulline, with a molecular formula of C₆H₇D₆N₃O₃ and a molecular weight of approximately 181.22 g/mol .[1] A representative Certificate of Analysis from LGC Standards for a batch of this compound provides the following key specifications:
| Parameter | Specification | Result |
| Appearance | White to Pale Yellow Solid | White to Off-White Solid |
| Purity (HPLC) | >99% | 100.00% (ELSD) |
| Isotopic Purity | >95% | 98.7% |
| Isotopic Distribution | d0 = 0.01%, d1 = 0.00%, d2 = 0.00%, d3 = 0.00%, d4 = 7.86%, d5 = 92.14% |
Data sourced from a Certificate of Analysis provided by LGC Standards.[2]
Experimental Protocols: Quantification of L-Citrulline using this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Citrulline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from established methods.
Sample Preparation (Human Plasma)
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration (e.g., 1 µM). The optimal concentration of the internal standard should be determined based on the expected physiological range of L-Citrulline.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar analytes like citrulline.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Citrulline and this compound.
-
L-Citrulline: m/z 176.1 → 159.1
-
This compound: m/z 182.1 → 165.1
-
-
Collision Energy and Other MS Parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.
-
Data Analysis
-
Quantification: The concentration of L-Citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of L-Citrulline and a constant concentration of this compound.
Biochemical Pathways Involving L-Citrulline
L-Citrulline is a key intermediate in several metabolic pathways, most notably the urea cycle and the nitric oxide (NO) pathway.
Caption: The Urea Cycle, illustrating the central role of L-Citrulline.
Caption: The Nitric Oxide (NO) synthesis pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a research study involving the quantification of L-Citrulline using this compound.
Caption: A typical experimental workflow for L-Citrulline quantification.
References
A Technical Guide to L-Citrulline-d6: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern biomedical and pharmaceutical research.[1] By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (e.g., replacing ¹H with ²H or Deuterium), researchers can precisely trace and quantify metabolic processes in complex biological systems.[][] L-Citrulline-d6, a deuterated form of the non-essential amino acid L-Citrulline, serves as a critical tracer and internal standard for studying a variety of physiological and pathological pathways, including the urea cycle and nitric oxide (NO) synthesis.[4][5]
The reliability and accuracy of data derived from studies using this compound are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the proportion of the labeled compound that is the desired isotopologue (containing exactly six deuterium atoms), while isotopic enrichment specifies the percentage of specific atomic positions occupied by the heavy isotope. A thorough understanding and rigorous assessment of these parameters are paramount for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.
This technical guide provides an in-depth overview of this compound, focusing on the analytical methodologies used to determine its isotopic purity and enrichment, its role in key metabolic pathways, and the experimental workflows required for its effective use in research.
L-Citrulline Metabolism: The Urea and Nitric Oxide Cycles
L-Citrulline is a key intermediate in two vital metabolic pathways: the urea cycle for ammonia detoxification and the nitric oxide (NO) cycle for producing the signaling molecule NO. When using this compound as a tracer, it is essential to understand its flow through these pathways.
The primary endogenous synthesis of L-Citrulline occurs in the enterocytes of the small intestine from precursors like glutamine and proline. It is then released into circulation and primarily taken up by the kidneys, where it is converted to L-Arginine. This L-Arginine can then be used by nitric oxide synthase (NOS) enzymes throughout the body to produce NO and L-Citrulline as a co-product, thus completing the cycle.
Assessing Isotopic Purity and Enrichment
The precise characterization of this compound is crucial for its use as an internal standard or metabolic tracer. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most common method for determining isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the unlabeled (d0) L-Citrulline and its deuterated (d6) counterpart. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for analyzing complex biological samples.
3.1.1 Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Plasma or serum samples are deproteinized, typically by adding a solvent like acetonitrile.
-
An internal standard (if not quantifying this compound itself) is added. For quantifying endogenous citrulline, this compound serves as the ideal internal standard.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar molecules like amino acids.
-
A mobile phase with a high organic content (e.g., acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Selected Reaction Monitoring (SRM) is used for quantification. Specific mass-to-charge (m/z) transitions for the parent ion to a specific fragment ion are monitored.
-
Table 1: Key Mass Transitions for L-Citrulline and L-Citrulline-d7 Analysis Note: Data for L-Citrulline-d7 is used as a proxy from available literature, as d6 would have analogous fragmentation.
| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Purpose | Reference |
| L-Citrulline | 176 | 70 | Quantitation | |
| L-Citrulline | 176 | 113 | Confirmation | |
| L-Citrulline-d7 | 180 | 74 | Quantitation (IS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure and determining the specific sites of isotopic labeling. For this compound, ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, while ²H (Deuterium) NMR can directly detect the deuterium atoms, confirming their location and providing a measure of isotopic purity.
3.2.1 Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
A high-purity sample of this compound is dissolved in an appropriate deuterated solvent (e.g., D₂O).
-
The concentration is typically in the millimolar range.
-
-
Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
A standard ¹H NMR spectrum is acquired to identify proton signals. Compared to an unlabeled L-Citrulline standard, the signals corresponding to the deuterated positions will be absent or significantly reduced.
-
A ²H NMR spectrum is acquired to directly observe the deuterium signal, confirming the labeling position.
-
-
Data Analysis:
-
The chemical shifts in the spectra confirm the molecular identity.
-
Integration of the residual proton signals in the ¹H spectrum (compared to a non-deuterated internal standard or a non-labeled portion of the molecule) allows for the calculation of isotopic enrichment.
-
Quantitative Data and Specifications
Commercial suppliers of this compound provide a certificate of analysis detailing its chemical and isotopic purity. These specifications are crucial for researchers to ensure the quality of their starting material.
Table 2: Typical Product Specifications for this compound
| Parameter | Typical Specification | Method | Description |
| Chemical Purity | ≥98% | HPLC, NMR | The percentage of the material that is chemically L-Citrulline, regardless of isotopic composition. |
| Isotopic Purity | ≥95% | MS, NMR | The percentage of the labeled molecules that contain the specified number of deuterium atoms (i.e., the d6 isotopologue). |
| Isotopic Enrichment | 95-99 Atom % D | MS, NMR | The percentage of the labeled positions that are occupied by deuterium. |
Conclusion
This compound is a powerful tool for researchers in metabolism, drug development, and clinical diagnostics. Its utility as a metabolic tracer and an internal standard is directly tied to its isotopic and chemical purity. The robust analytical methods of mass spectrometry and NMR spectroscopy provide the necessary means to verify these critical parameters. For professionals in the field, a comprehensive characterization of this compound is not merely a quality control step but a fundamental requirement for producing valid, reproducible, and high-impact scientific research.
References
Stability and Storage Conditions for L-Citrulline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled amino acid, L-Citrulline-d6. The information herein is intended to support researchers and professionals in the handling, storage, and analytical assessment of this compound to ensure its integrity and performance in experimental settings.
Introduction to this compound
This compound is a deuterated form of the non-essential amino acid L-Citrulline. It serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of L-Citrulline. The deuterium labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart. Accurate and reliable experimental outcomes are contingent upon the stability and purity of this compound.
Recommended Storage Conditions
To maintain the integrity and stability of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on information from various suppliers and general best practices for isotopically labeled compounds.
Solid Form
Long-Term Storage: For long-term preservation of solid this compound, storage at -20°C is recommended. The container should be tightly sealed to protect the compound from moisture.
Short-Term Storage: For short-term use, storage at 4°C is acceptable.
In Solution
Stock Solutions: Once this compound is dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
-
-20°C: For storage of stock solutions for up to one month.
-
-80°C: For extended storage of stock solutions, for up to six months.
It is advisable to use freshly prepared solutions for optimal results. If using aqueous buffers as the solvent, ensure they are sterile-filtered to prevent microbial growth.
Stability Profile
While specific, long-term quantitative stability studies on this compound are not extensively available in the public domain, the stability of L-Citrulline in biological matrices has been investigated. For instance, L-Citrulline in blood, plasma, or serum has been found to be stable for at least two days at room temperature. However, for precise quantitative analysis, it is imperative to minimize the time between sample collection and analysis or to store samples at appropriate low temperatures.
To ensure the reliability of experimental data, it is best practice to perform stability studies under the specific conditions of your experimental workflow. This can be achieved through forced degradation studies.
Forced Degradation Studies: A General Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Objective: To identify potential degradation products and pathways, and to develop an analytical method that can resolve the parent compound from any degradants.
General Workflow for a Forced Degradation Study:
L-Citrulline Metabolic Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic α-amino acid, plays a pivotal role in several key metabolic pathways crucial for human health and disease.[1] Unlike most amino acids, it is not incorporated into proteins but serves as a critical intermediate in the urea cycle for ammonia detoxification and as a precursor for the endogenous synthesis of L-arginine, the substrate for nitric oxide synthases (NOS).[1][2][3] This guide provides an in-depth technical overview of the core metabolic pathways involving L-Citrulline, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks. Due to its unique metabolic fate, bypassing hepatic first-pass metabolism, L-Citrulline supplementation has garnered significant interest as a therapeutic strategy to enhance L-arginine bioavailability and nitric oxide production, with implications for cardiovascular health, metabolic disorders, and exercise performance.[4]
Core Metabolic Pathways Involving L-Citrulline
L-Citrulline is centrally involved in two primary metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthase Pathway. These pathways are interconnected through the L-Arginine-L-Citrulline cycle.
The Urea Cycle
The urea cycle is a liver-centric pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. L-Citrulline is a key intermediate in this cycle.
The key enzymatic steps involving L-Citrulline are:
-
Ornithine Transcarbamylase (OTC): Located in the mitochondrial matrix of hepatocytes, OTC catalyzes the formation of L-Citrulline from L-ornithine and carbamoyl phosphate.
-
Argininosuccinate Synthetase (ASS): In the cytosol, ASS condenses L-Citrulline with L-aspartate to form argininosuccinate. This is the rate-limiting step of the urea cycle.
-
Argininosuccinate Lyase (ASL): ASL cleaves argininosuccinate into L-arginine and fumarate. The L-arginine is then cleaved by Arginase to produce urea and regenerate L-ornithine, which is transported back into the mitochondria to continue the cycle. Fumarate links the urea cycle to the citric acid cycle.
The Nitric Oxide (NO) Synthase Pathway
Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). This reaction produces L-Citrulline as a co-product.
There are three main isoforms of NOS:
-
Endothelial NOS (eNOS): Primarily in endothelial cells, responsible for regulating blood pressure and vascular tone.
-
Neuronal NOS (nNOS): Found in neuronal tissue, involved in neurotransmission.
-
Inducible NOS (iNOS): Expressed in various cells in response to inflammatory stimuli, producing large amounts of NO for host defense.
The reaction catalyzed by all NOS isoforms is:
L-Arginine + O₂ + NADPH → L-Citrulline + NO + NADP⁺ + H₂O
The L-Arginine-L-Citrulline Cycle
While the liver is the primary site of the complete urea cycle, many other tissues can recycle L-Citrulline back to L-arginine, effectively creating an L-arginine-L-Citrulline cycle. This is particularly important for maintaining a localized pool of L-arginine for NO production, especially in the endothelium and kidneys. The enzymes ASS and ASL are crucial for this recycling process. Oral L-Citrulline supplementation is more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, as L-Citrulline bypasses the extensive first-pass metabolism by arginase in the gut and liver that L-arginine undergoes.
Quantitative Data
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue |
| Ornithine Transcarbamylase (OTC) | L-Ornithine | 0.69 mM | - | Human Liver (patient with OTC deficiency) |
| Ornithine Transcarbamylase (OTC) | L-Ornithine | 0.37 ± 0.10 mM | - | Human Liver (normal) |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes |
| Arginase | L-Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver |
| Arginase | L-Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes |
| Inducible Nitric Oxide Synthase (iNOS) | L-Arginine | 13 mM | - | - |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, hence some values are not reported.
Table 2: L-Citrulline and L-Arginine Concentrations in Plasma and Tissues
| Analyte | Condition | Concentration | Species | Tissue/Fluid | Reference |
| L-Citrulline | Basal | ~40 µmol/L | Mouse | Plasma | |
| L-Arginine | Basal | - | Mouse | Plasma | |
| L-Citrulline | Endotoxemia | ~40 µmol/L | Mouse | Plasma | |
| L-Arginine | Endotoxemia | Decreased | Mouse | Plasma | |
| L-Citrulline | - | - | Rat | Jejunal Tissue | |
| L-Arginine | - | - | Rat | Jejunal Tissue | |
| L-Ornithine | - | - | Rat | Jejunal Tissue | |
| L-Arginine | Normal Range | 21–137 µM | Human | Blood |
Table 3: Effects of L-Citrulline Supplementation on Plasma Amino Acid Concentrations in Humans
| Study Population | L-Citrulline Dose | Duration | Change in Plasma L-Arginine | Change in Plasma L-Citrulline | Reference |
| Healthy Males | 2.4 g/day | 7 days | Significantly increased | Significantly increased | |
| Healthy Males | 1 g L-Citrulline + 1 g L-Arginine | Single dose | Significantly higher than single doses | - | |
| Healthy Subjects | 1.5 g twice daily | 1 week | Dose-dependent increase | Dose-dependent increase | |
| Healthy Elderly Subjects | 10 g | Single dose | Marked increase | - | |
| Healthy Trained Men | 2.4 g/day | 8 days | ~1.7 times higher than placebo | - |
Experimental Protocols
Quantification of L-Citrulline and L-Arginine in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of L-Citrulline and L-Arginine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer a 27.5 µL aliquot of the clear supernatant to a new tube.
-
Add 2 µL of an internal standard working solution (containing stable isotope-labeled L-Citrulline and L-Arginine, e.g., ¹³C₆-Arginine and D₄-Citrulline) to correct for matrix effects and procedural losses.
-
Add 225 µL of the initial mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) to the supernatant.
-
Vortex briefly and transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar analytes. For example, a 150 mm × 2.1 mm, 3 µm HILIC column.
-
Mobile Phase: A typical mobile phase consists of:
-
Mobile Phase A: Water with an additive like 0.5% acetic acid and 0.025% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with the same additives.
-
-
Elution: An isocratic elution with a high percentage of organic solvent (e.g., 85% Mobile Phase B) is common for HILIC separation.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for L-Arginine, L-Citrulline, and their respective internal standards should be optimized.
-
L-Arginine: e.g., m/z 175.2 → 70.1
-
L-Citrulline: e.g., m/z 176.1 → 159.1
-
-
Data Analysis: Construct calibration curves using standards of known concentrations prepared in a similar matrix. Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable oxidation product of NO.
a. Sample Preparation
-
Tissue Homogenate: Homogenize ~100 mg of fresh or frozen tissue in 200 µL of ice-cold NOS Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Cell Lysate: Lyse 2-5 x 10⁶ cells in 100-200 µL of cold NOS Assay Buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay).
b. Assay Procedure
-
Prepare a Nitrite Standard curve (typically 0-100 µM).
-
In a 96-well plate, add samples (e.g., 20-50 µg of protein) and adjust the volume with NOS Assay Buffer. Include a blank (buffer only) and a positive control if available.
-
Prepare a Reaction Mix containing L-Arginine (substrate), NADPH (cofactor), and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin, as provided in a commercial kit.
-
Add the Reaction Mix to each well containing the samples and standards.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.
-
Stop the reaction by adding a stop solution if required by the kit.
-
Add Griess Reagent I (e.g., sulfanilamide in acid) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. NOS activity can be expressed as pmol of NO produced/min/mg of protein.
Arginase Activity Assay (Colorimetric)
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
a. Sample Preparation
-
Prepare tissue homogenates or cell lysates as described for the NOS activity assay, using an appropriate Arginase Assay Buffer.
-
If samples have high endogenous urea content, it is recommended to remove it using a 10 kDa spin column.
b. Assay Procedure
-
Prepare a Urea Standard curve.
-
In a 96-well plate, add samples and a positive control.
-
Prepare a Reaction Mix containing L-Arginine as the substrate in a buffer at the optimal pH for arginase (around 9.5).
-
Add the Reaction Mix to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Stop the reaction.
-
Add a colorimetric reagent that reacts specifically with urea (e.g., a reagent containing 2,3-butanedione).
-
Develop the color according to the manufacturer's instructions (this may involve boiling).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 430 nm depending on the reagent).
-
Calculate the urea concentration in the samples from the standard curve. Arginase activity is typically expressed as µmol of urea produced/min/mg of protein.
Visualizations
Metabolic Pathways
Caption: Core metabolic pathways involving L-Citrulline.
Experimental Workflows
Caption: Workflow for L-Citrulline and L-Arginine quantification.
Caption: General workflow for colorimetric enzyme activity assays.
Conclusion
L-Citrulline metabolism is a dynamic and interconnected network with profound implications for human physiology. The urea cycle and the nitric oxide synthase pathway represent the core of its metabolic fate, with the L-arginine-L-Citrulline cycle providing a crucial mechanism for maintaining L-arginine homeostasis. Understanding these pathways at a technical level is paramount for researchers and drug development professionals seeking to modulate them for therapeutic benefit. The provided quantitative data and detailed experimental protocols offer a foundational resource for investigating the multifaceted roles of L-Citrulline in health and disease. Further research into the regulation of these pathways and the clinical applications of L-Citrulline supplementation holds significant promise for the development of novel therapeutic strategies.
References
- 1. L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health | MDPI [mdpi.com]
- 2. L-Arginine and L-Citrulline Supplementation Have Different Programming Effect on Regulatory T-Cells Function of Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Technical Guide to L-Citrulline-d6 and L-Citrulline-d7 for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of L-Citrulline-d6 and L-Citrulline-d7, two common stable isotope-labeled internal standards used in quantitative bioanalysis. The focus is on their application in mass spectrometry-based assays, providing the necessary data and protocols for researchers to select the appropriate standard and develop robust analytical methods.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for achieving accurate and precise quantification of an analyte in a complex matrix. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By adding a known concentration of the SIL-IS to samples and calibration standards, variations during sample preparation, injection, and ionization can be normalized, as the ratio of the analyte's signal to the IS signal remains constant. This compound and L-Citrulline-d7 are two such standards designed for the quantification of endogenous L-Citrulline.[1][2]
Physicochemical Properties and Structural Differences
The primary difference between this compound and L-Citrulline-d7 lies in the number and position of deuterium atoms incorporated into the molecule. This results in a different mass shift relative to the unlabeled L-Citrulline.
-
This compound : Features six deuterium atoms on the pentanoic acid backbone (positions 3, 4, and 5).[3][4]
-
L-Citrulline-d7 : Features seven deuterium atoms, adding one to the alpha-carbon (position 2) in addition to the six on the backbone.[5]
This distinction is critical. A higher mass shift, as provided by L-Citrulline-d7 (+7 Da), is generally preferred as it further minimizes the potential for isotopic crosstalk from the natural abundance of ¹³C isotopes in the unlabeled analyte.
Table 1: Comparison of Physicochemical Properties
| Property | L-Citrulline (Analyte) | This compound (IS) | L-Citrulline-d7 (IS) |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)pentanoic acid | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
| Molecular Formula | C₆H₁₃N₃O₃ | C₆H₇D₆N₃O₃ | C₆H₆D₇N₃O₃ |
| Molecular Weight | 175.19 g/mol | 181.22 g/mol | 182.23 g/mol |
| Exact Mass | 175.0957 Da | 181.1334 Da | 182.1396 Da |
| Mass Shift (vs. Analyte) | N/A | +6 Da | +7 Da |
| CAS Number | 372-75-8 | 1331908-61-2 | 2483831-24-7 |
Application in Quantitative Bioanalysis: LC-MS/MS
Both this compound and L-Citrulline-d7 serve as excellent internal standards for the quantification of L-Citrulline in biological matrices such as plasma, serum, and cell lysates. The choice between them often depends on the specific requirements of the assay, instrument sensitivity, and the potential for isobaric interferences.
General Experimental Protocol
The following is a representative protocol for the quantification of L-Citrulline in human plasma using a SIL-IS, synthesized from established methods.
1. Sample Preparation (Protein Precipitation):
- To a 1.5 mL microcentrifuge tube, add 10 µL of plasma sample, calibrator, or quality control sample.
- Add 50 µL of an internal standard working solution (e.g., L-Citrulline-d7 at 0.2 mg/L) prepared in 0.1 M HCl.
- Vortex mix briefly.
- Add 1 mL of a protein precipitation solvent, such as acetonitrile/water (9:1, v/v).
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge the sample at 16,000 x g for 5 minutes.
- Carefully transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
- System: UPLC or HPLC system.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for retaining polar compounds like amino acids. Example: Alltima HP HILIC, 150 mm × 2.1 mm, 3 µm.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: An isocratic elution with a high percentage of organic solvent is common for HILIC. Example: 85% Mobile Phase B.
- Flow Rate: 0.25 - 0.45 mL/min.
- Injection Volume: 10 µL.
- Run Time: Typically 5-6 minutes.
3. Mass Spectrometry Conditions:
- System: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Key Parameters: Optimize ion source temperature, nebulizing gas, and collision gas pressure according to the specific instrument.
Table 2: Representative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| L-Citrulline | 176.1 | 70.1 | Primary quantitation transition. |
| 176.1 | 113.1 | Confirmation transition. | |
| This compound | 182.1 | 74.1 | Inferred from d7 transition; corresponds to the same fragmentation pattern. |
| L-Citrulline-d7 | 183.1 | 74.1 | Quantitation transition for d7-IS. |
Note: The exact m/z values may vary slightly based on instrument calibration. The transition for L-Citrulline-d7 is documented, while the transition for this compound is inferred based on its structure and known fragmentation pathways.
Core Signaling Pathway: The Nitric Oxide Cycle
L-Citrulline is a key amino acid in the nitric oxide (NO) cycle. It is not one of the 20 proteinogenic amino acids but is crucial for vascular health and other physiological processes. In this pathway, the enzyme Nitric Oxide Synthase (NOS) converts L-Arginine into NO and L-Citrulline. This L-Citrulline can then be recycled back to L-Arginine by the sequential action of Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL), thus ensuring a continued supply of substrate for NO production. This cycle is fundamental for processes like vasodilation (relaxation of blood vessels).
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the biological pathway involving L-Citrulline.
Caption: LC-MS/MS workflow for L-Citrulline quantification.
Caption: The L-Arginine / L-Citrulline Nitric Oxide Cycle.
Conclusion and Recommendation
Both this compound and L-Citrulline-d7 are highly suitable for use as internal standards in the quantitative analysis of L-Citrulline. They exhibit the necessary chemical and physical similarity to the analyte to ensure reliable correction for experimental variability.
The principal technical advantage of L-Citrulline-d7 is its higher mass shift (+7 Da) compared to this compound (+6 Da). This greater mass difference provides a superior separation from the analyte's natural isotopic distribution, reducing the risk of any potential isotopic overlap or crosstalk, which can be a concern when measuring low analyte concentrations in a complex matrix.
Recommendation: For the development of new, highly sensitive, and robust LC-MS/MS assays, L-Citrulline-d7 is the preferred internal standard . While this compound is a valid and effective alternative, the +7 Da mass shift of L-Citrulline-d7 provides an additional margin of analytical security against potential interferences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C6H13N3O3 | CID 46781035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-C535702-0.5MG | LGC Standards [lgcstandards.com]
- 5. L-Citrulline-d7 | C6H13N3O3 | CID 121225332 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous vs. Exogenous L-Citrulline Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in various physiological processes, including the urea cycle, nitric oxide (NO) synthesis, and arginine homeostasis. Its metabolism is distinctly compartmentalized, with significant differences between endogenously synthesized and exogenously supplied L-Citrulline. This guide provides a comprehensive technical overview of these metabolic pathways, detailing the key enzymes, tissues, and regulatory mechanisms involved. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying L-Citrulline metabolism, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.
Endogenous L-Citrulline Metabolism
Endogenous L-Citrulline synthesis is a continuous process primarily occurring in the enterocytes of the small intestine. It serves as a crucial precursor for the systemic production of L-Arginine.
Intestinal Synthesis
The de novo synthesis of L-Citrulline in the small intestine is a multi-step process utilizing several precursors, with glutamine and arginine being the most significant.
-
From Glutamine: Glutamine, derived from either dietary intake or systemic circulation, is converted to glutamate by glutaminase . Glutamate is then transformed into pyrroline-5-carboxylate (P5C) by pyrroline-5-carboxylate synthase (P5CS) . Subsequently, ornithine aminotransferase (OAT) converts P5C to ornithine.
-
From Arginine: A significant portion of dietary L-Arginine (approximately 40%) is metabolized in the enterocytes by arginase II to ornithine and urea.[1]
-
Final Step: The ornithine produced from these pathways, along with carbamoyl phosphate synthesized from ammonia and bicarbonate by carbamoyl phosphate synthetase I (CPS-I) , is converted to L-Citrulline in the mitochondria by ornithine transcarbamylase (OTC) .[1]
Following its synthesis, L-Citrulline is released from the enterocytes into the portal circulation. A key feature of endogenous L-Citrulline is its ability to bypass hepatic metabolism, as hepatocytes have limited uptake mechanisms for this amino acid.[2] This allows L-Citrulline to enter the systemic circulation and be transported to other tissues, primarily the kidneys.
Renal Conversion to L-Arginine
The kidneys are the primary site for the conversion of circulating L-Citrulline into L-Arginine. This process, occurring in the proximal tubules, involves two key cytosolic enzymes:
-
Argininosuccinate Synthase (ASS): This enzyme catalyzes the condensation of L-Citrulline with aspartate to form argininosuccinate. This is the rate-limiting step in this conversion.[3]
-
Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-Arginine and fumarate.[3]
The newly synthesized L-Arginine is then released back into the systemic circulation, contributing to the body's pool of this conditionally essential amino acid. This intestinal-renal axis for arginine synthesis is a critical pathway for maintaining systemic arginine availability.
The Citrulline-NO Cycle
In various tissues, particularly endothelial cells and neurons, L-Citrulline is a co-product of nitric oxide (NO) synthesis. Nitric Oxide Synthase (NOS) enzymes (eNOS, nNOS, and iNOS) catalyze the conversion of L-Arginine to NO and L-Citrulline. This L-Citrulline can then be recycled back to L-Arginine via the sequential action of ASS and ASL, thus sustaining local NO production. This recycling is crucial in maintaining NO homeostasis, especially when extracellular arginine is limited.
Exogenous L-Citrulline Metabolism
Exogenously supplied L-Citrulline, typically through oral supplementation, follows a different metabolic fate compared to its endogenous counterpart, primarily due to its route of administration and higher concentrations.
Intestinal Absorption
Oral L-Citrulline is efficiently absorbed in the small intestine. Unlike L-Arginine, which is subject to significant presystemic elimination by arginase in the gut and liver, L-Citrulline largely bypasses this first-pass metabolism. This leads to a more effective increase in systemic L-Arginine levels compared to direct L-Arginine supplementation.
Systemic Bioavailability and Renal Conversion
Once absorbed, exogenous L-Citrulline enters the portal circulation and, similar to endogenous L-Citrulline, bypasses the liver to a large extent. It then reaches the systemic circulation and is primarily taken up by the kidneys for conversion to L-Arginine via the ASS/ASL pathway, as described for endogenous L-Citrulline. This efficient conversion makes oral L-Citrulline a potent strategy for augmenting systemic L-Arginine and, consequently, NO bioavailability.
Comparative Summary: Endogenous vs. Exogenous L-Citrulline
| Feature | Endogenous L-Citrulline | Exogenous L-Citrulline |
| Primary Source | De novo synthesis in enterocytes | Oral ingestion/supplementation |
| Primary Precursors | Glutamine, Arginine | N/A |
| Intestinal Role | Production and release | Absorption |
| Hepatic Metabolism | Bypasses the liver | Largely bypasses the liver |
| Primary Fate | Conversion to L-Arginine in the kidneys | Conversion to L-Arginine in the kidneys |
| Physiological Role | Maintenance of systemic L-Arginine homeostasis | Augmentation of systemic L-Arginine and NO production |
Quantitative Data
The following tables summarize key quantitative data related to L-Citrulline metabolism.
Table 1: Plasma Concentrations of L-Citrulline and Related Amino Acids
| Analyte | Healthy Controls (µmol/L) | Reference |
| L-Citrulline | 60.77 ± 9.18 | |
| L-Arginine | 58.19 ± 16.43 |
Table 2: Pharmacokinetics of Oral L-Citrulline Supplementation
| Parameter | 3g L-Citrulline Dose | Reference |
| Cmax (µmol/L) | 225 ± 44 | |
| Tmax (h) | 1.0 | |
| Baseline Plasma L-Citrulline (µmol/L) | 39 ± 4 | |
| Baseline Plasma L-Arginine (µmol/L) | 134 ± 33 | |
| Post-supplementation Plasma L-Arginine (µmol/L) | 247 ± 62 |
Table 3: Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Tissue | Reference |
| Argininosuccinate Lyase | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | |
| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | |
| L-Citrulline Transport | L-Citrulline | 1.6 ± 0.2 mM | 5.9 ± 0.6 pmol/µg protein/min | Rat Aortic Smooth Muscle Cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study L-Citrulline metabolism.
Quantification of L-Citrulline and L-Arginine in Plasma by HPLC
This protocol is adapted from established methods for the simultaneous determination of L-Citrulline and L-Arginine in plasma samples.
5.1.1. Sample Preparation
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Deproteinize the plasma by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
5.1.2. Derivatization
-
To 100 µL of the deproteinized plasma, add 100 µL of phenyl-isothiocyanate (PITC) solution (5% in ethanol/pyridine/water, 1:1:1, v/v/v).
-
Incubate at 50°C for 20 minutes.
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
5.1.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Use external standards of L-Citrulline and L-Arginine to generate a calibration curve.
In Vivo Stable Isotope Tracer Studies
This protocol outlines a general approach for using stable isotope tracers to study L-Citrulline metabolism in vivo, based on established methodologies.
5.2.1. Tracer Selection and Infusion
-
Select appropriate stable isotope-labeled tracers, such as [¹³C₆]-L-Arginine and [¹⁵N₂]-L-Citrulline.
-
Administer the tracers via a primed, constant intravenous infusion to achieve isotopic steady state. A typical priming dose is 10x the infusion rate.
-
The infusion period should be sufficiently long to ensure steady-state is reached in the plasma, typically 2-4 hours.
5.2.2. Sample Collection
-
Collect baseline blood samples before starting the tracer infusion.
-
Collect multiple blood samples at timed intervals during the final hour of the infusion period to confirm isotopic steady state.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5.2.3. Sample Analysis
-
Analyze plasma samples for isotopic enrichment of L-Citrulline and L-Arginine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Derivatize the amino acids (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to improve their chromatographic and mass spectrometric properties.
5.2.4. Data Analysis
-
Calculate the rates of appearance (Ra) of L-Citrulline and L-Arginine using the tracer dilution method: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment at steady state.
-
Use appropriate metabolic models to quantify the conversion rates between L-Citrulline and L-Arginine.
Enzyme Activity Assays
5.3.1. Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL) Activity This spectrophotometric assay is adapted from established protocols.
-
Tissue Homogenization: Homogenize tissue samples in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-Citrulline, 10 mM L-Aspartate, 5 mM ATP, and 5 mM MgCl₂.
-
Assay Procedure:
-
Add the tissue homogenate to the reaction mixture and incubate at 37°C.
-
At timed intervals, take aliquots of the reaction mixture and stop the reaction by adding perchloric acid.
-
Neutralize the samples with potassium carbonate.
-
The product, argininosuccinate, can be measured directly by HPLC, or the coupled activity with ASL can be measured by quantifying the production of arginine. For ASL activity, argininosuccinate is used as the substrate.
-
-
Detection: The formation of fumarate by ASL can be monitored by the increase in absorbance at 240 nm.
5.3.2. Ornithine Transcarbamylase (OTC) Activity This colorimetric assay is based on the quantification of the product, L-Citrulline.
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM L-Ornithine, and 10 mM Carbamoyl Phosphate.
-
Assay Procedure:
-
Add the mitochondrial preparation to the reaction mixture and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an acid mixture (e.g., phosphoric acid and sulfuric acid).
-
Heat the samples at 100°C for 30 minutes to develop the color.
-
-
Detection: Measure the absorbance of the colored product at 490 nm. Quantify the amount of L-Citrulline produced using a standard curve.
Mandatory Visualizations
Diagram 1: Endogenous L-Citrulline Metabolism
Caption: Overview of endogenous L-Citrulline synthesis and metabolism.
Diagram 2: Exogenous L-Citrulline Metabolism
Caption: Metabolic fate of orally administered L-Citrulline.
Diagram 3: The Citrulline-NO Cycle
Caption: The recycling of L-Citrulline to sustain nitric oxide production.
Diagram 4: Experimental Workflow for In Vivo Stable Isotope Tracer Study
Caption: Workflow for in vivo analysis of L-Citrulline metabolism.
References
L-Citrulline as a Biomarker for Intestinal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, has emerged as a crucial biomarker for assessing intestinal function and integrity.[1][2] Primarily synthesized by the enterocytes of the small bowel, its plasma concentration serves as a quantitative indicator of the functional enterocyte mass.[3][4] A reduction in plasma L-Citrulline levels is strongly correlated with a decrease in the functional mass of these specialized intestinal cells.[5] This guide provides an in-depth overview of L-Citrulline's metabolism, its clinical applications as a biomarker, and the methodologies for its precise measurement.
Biochemistry and Metabolism of L-Citrulline
The synthesis of L-Citrulline predominantly occurs in the enterocytes of the proximal small intestine, specifically the duodenum and jejunum. It is produced from precursor amino acids, mainly glutamine. Once synthesized, L-Citrulline is released into the portal circulation. Unlike hepatocytes, enterocytes have low expression of the enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), which are necessary to convert citrulline to arginine. This enzymatic characteristic ensures that L-Citrulline produced in the gut is not significantly metabolized there and is released into the bloodstream. The kidneys are the primary site for the uptake of circulating L-Citrulline, where it is converted into L-Arginine, playing a vital role in the intestinal-renal axis for arginine homeostasis.
L-Citrulline as a Quantitative Biomarker of Intestinal Function
The core principle behind using L-Citrulline as a biomarker is that its plasma concentration directly reflects the functional mass of enterocytes. Conditions that lead to a reduction in this cell mass, such as intestinal resection or mucosal damage, result in decreased L-Citrulline synthesis and consequently, lower plasma levels.
Clinical Applications:
-
Short Bowel Syndrome (SBS): Plasma L-Citrulline levels are strongly correlated with the length of the remaining small bowel in patients with SBS. Low levels are indicative of intestinal insufficiency. A cutoff of 15 μmol/L has been suggested as a prognostic measure for parenteral nutrition independence in children with SBS.
-
Chemotherapy and Radiotherapy-Induced Mucositis: Cytotoxic treatments can cause significant damage to the intestinal mucosa, leading to a condition known as mucositis. The resulting loss of enterocytes causes a drop in plasma L-Citrulline levels, making it a useful biomarker for monitoring intestinal toxicity during cancer therapy.
-
Inflammatory Bowel Disease (IBD): In pediatric patients with Crohn's disease and ulcerative colitis, decreased plasma L-Citrulline concentrations have been observed, with levels correlating with disease severity. However, in adult outpatients with Crohn's disease, plasma citrulline concentration was not found to be a marker of disease activity.
-
Celiac Disease: Untreated celiac disease, characterized by villous atrophy, is associated with reduced L-Citrulline levels. An increase in these levels is observed with adherence to a gluten-free diet and subsequent improvement of the enteropathy.
-
Critical Illness and Sepsis: Decreased L-Citrulline levels are also seen in critically ill and septic patients, potentially reflecting intestinal dysfunction in these states. In patients with severe sepsis, very low plasma citrulline levels were observed, particularly in those who developed acute respiratory distress syndrome (ARDS).
Quantitative Data on Plasma L-Citrulline Concentrations
The following tables summarize typical plasma L-Citrulline concentrations in healthy individuals and in various pathological conditions.
Table 1: Reference Plasma L-Citrulline Concentrations in Healthy Individuals
| Population | Mean Concentration (μmol/L) | Reference Range (μmol/L) |
| Healthy Adults | 40 (±10) | 20 - 60 |
| Healthy Infants (Controls) | 31 (±2) | - |
Data sourced from multiple studies.
Table 2: Plasma L-Citrulline Concentrations in Pathological Conditions
| Condition | Patient Population | Mean/Median Concentration (μmol/L) | Key Findings |
| Short Bowel Syndrome (PN-dependent) | Infants | 11 (±2) | Levels >19 μmol/L associated with enteral tolerance. |
| Short Bowel Syndrome (<50 cm bowel) | Adults (CD and MI) | 9.2 | Significantly lower than patients with 50-150 cm of bowel (21.0 μmol/L). |
| Crohn's Disease (active) | Pediatric | 17.02 (±8.32) | Levels decreased in 62% of patients. |
| Ulcerative Colitis | Pediatric | 17.53 (±6.62) | Levels decreased in 57% of patients. |
| Celiac Disease (untreated) | Adults | Reduced by ~10 μmol/L vs. controls | Levels increase with a gluten-free diet. |
| Severe Sepsis with ARDS | Adults | 6.0 (IQR 3.3–10.4) | Significantly lower than septic patients without ARDS (10.1 μmol/L). |
| HIV Enteropathy | Adults | 16 (±8) | Significantly lower than HIV patients without diarrhea (36 ± 6 μmol/L). |
CD: Crohn's Disease, MI: Mesenteric Infarction, PN: Parenteral Nutrition, ARDS: Acute Respiratory Distress Syndrome, IQR: Interquartile Range.
Experimental Protocols for L-Citrulline Measurement
The accurate quantification of plasma L-Citrulline is essential for its clinical and research applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
Sample Collection and Preparation
-
Blood Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.
-
Plasma Separation: Centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis to ensure stability.
-
Protein Precipitation: Prior to analysis, deproteinize the plasma sample. A common method involves adding a precipitating agent like acetonitrile or an acid solution (e.g., 0.1 mol/L HCl) to the plasma sample, followed by centrifugation to remove the precipitated proteins.
LC-MS/MS Methodology
LC-MS/MS offers high sensitivity and specificity for the quantification of L-Citrulline.
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used.
-
Mobile Phase: An isocratic elution with a high percentage of organic solvent (e.g., 85% acetonitrile) containing an acid modifier (e.g., 0.5% acetic acid) is typically employed.
-
Flow Rate: A flow rate of around 0.25 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, providing high specificity.
-
Transitions: The mass-to-charge (m/z) transition for L-Citrulline is typically 176 → 70 for quantification and 176 → 113 for confirmation.
-
Internal Standard: A stable isotope-labeled internal standard, such as D7-citrulline (m/z 180 → 74), is used to ensure accuracy and precision.
-
-
Quantification: A calibration curve is generated using standards of known L-Citrulline concentrations to quantify the analyte in the plasma samples.
Conclusion
Plasma L-Citrulline has been established as a reliable and sensitive biomarker for functional enterocyte mass. Its measurement provides a non-invasive tool to assess intestinal function in a variety of clinical settings, including short bowel syndrome, chemotherapy-induced mucositis, and certain enteropathies. The standardized and robust analytical methods, such as LC-MS/MS, allow for precise and accurate quantification, making L-Citrulline a valuable biomarker in both clinical practice and drug development for monitoring intestinal health and injury.
References
Methodological & Application
Application Note: Quantification of L-Citrulline in Human Plasma using L-Citrulline-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-Citrulline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Citrulline-d6, to ensure high accuracy and precision, making it suitable for clinical research and drug development applications. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). This method has been validated for specificity, linearity, accuracy, and precision, demonstrating its reliability for quantifying L-Citrulline, a key biomarker for intestinal function and nitric oxide metabolism.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is an important biomarker for assessing enterocyte function and is a key intermediate in the urea cycle and in the production of nitric oxide from L-Arginine.[1][2] Accurate and precise quantification of L-Citrulline in biological matrices like plasma is crucial for clinical diagnostics and research in areas such as short bowel syndrome, inflammatory bowel disease, and radiation-induced gastrointestinal injury.[3][4][5]
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This application note describes a method utilizing this compound as an internal standard for the reliable quantification of L-Citrulline in human plasma by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of L-Citrulline in human plasma is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of L-Citrulline in Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of L-Citrulline in plasma samples. The methodology utilizes a stable isotope-labeled internal standard, L-Citrulline-d6, to ensure high precision and accuracy. The protocol includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for clinical research and drug development applications where reliable measurement of L-Citrulline is crucial.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-Arginine synthesis.[1][2] Plasma L-Citrulline concentrations are recognized as a reliable biomarker for enterocyte function and mass.[3][4][5] Consequently, accurate and precise quantification of L-Citrulline in biological matrices is of significant interest in various research fields, including gastroenterology, nutrition, and critical care medicine. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of L-Citrulline in plasma is depicted below.
Experimental Protocols
Materials and Reagents
-
L-Citrulline standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (MedchemExpress or equivalent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC system
-
Column: HILIC column (e.g., 1.7 µm fused-core Diol)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient starts at a high percentage of mobile phase B, with a linear decrease to elute the polar analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Citrulline: m/z 176 -> 159 (Quantifier), 176 -> 70 (Qualifier)
-
This compound: m/z 182 -> 165 (Quantifier)
-
-
Collision Energy: To be optimized for the specific instrument.
Quantitative Data Summary
The following tables summarize the performance characteristics of similar LC-MS/MS methods for L-Citrulline quantification.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| L-Citrulline | 176 | 159 | Quantifier |
| L-Citrulline | 176 | 70 | Qualifier |
| This compound | 182 | 165 | Quantifier (IS) |
Table 2: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 0.1 - 2000 µM | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µM | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | 85 - 115% | |
| Recovery | > 85% |
L-Citrulline Metabolic Pathways
L-Citrulline is involved in several key metabolic pathways, including the urea cycle, the nitric oxide (NO) pathway, and the synthesis of arginine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of L-Citrulline in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications. The straightforward sample preparation and rapid analysis time also allow for high-throughput screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of high-throughput HILIC-MS/MS methodology for plasma citrulline determination in multiple species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. nvkc.nl [nvkc.nl]
- 4. Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
Application Notes and Protocols for L-Citrulline-d6 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of L-Citrulline-d6 in plasma for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive guide to ensure reliable and reproducible results.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a product of nitric oxide synthase activity. Its concentration in plasma is a valuable biomarker for assessing intestinal function and various pathological conditions.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[2][3] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
I. Protein Precipitation (PPT) Method
Protein precipitation is a straightforward and widely used method for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis.[4][5] Organic solvents like acetonitrile and methanol are commonly used for this purpose.
Experimental Protocol: Protein Precipitation
-
Materials and Reagents:
-
Plasma samples (EDTA or heparinized)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
0.1 M Hydrochloric Acid (HCl) (optional)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of ≥10,000 x g
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add a specific volume of the this compound internal standard working solution. The final concentration of the IS should be appropriate for the expected endogenous L-Citrulline levels.
-
Add the precipitation solvent. A common ratio is 3 to 5 volumes of solvent to 1 volume of plasma (e.g., 150 µL of ACN for 50 µL of plasma). Some protocols may include an acidification step prior to solvent addition by adding a small volume of 0.1 M HCl.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at 4°C for 10-20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and internal standard and transfer it to a clean autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary: Protein Precipitation
| Parameter | Method | Value | Reference |
| Recovery | Acetonitrile Precipitation | 98.0% to 100.3% | |
| Inter-day Precision (CV) | Acetonitrile Precipitation | < 3.9% | |
| Linearity Range | Acetonitrile Precipitation | 0.3 to 2000 µmol/L | |
| Intra-day Precision (RSD) | Acetonitrile Precipitation | < 9.0% | |
| Inter-day Precision (RSD) | Acetonitrile Precipitation | < 19.1% |
II. Solid-Phase Extraction (SPE) Method
Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts compared to protein precipitation, potentially reducing matrix effects. For amino acids like citrulline, strong cation exchange (SCX) SPE cartridges are often employed.
Experimental Protocol: Solid-Phase Extraction (SCX)
-
Materials and Reagents:
-
Plasma samples (EDTA or heparinized)
-
This compound internal standard (IS) working solution
-
Strong Cation Exchange (SCX) SPE cartridges
-
Methanol (MeOH), LC-MS grade
-
Deionized water
-
Ammonium hydroxide (NH4OH) solution (e.g., 5% in methanol)
-
Formic acid (FA) or Acetic Acid (optional, for sample acidification)
-
SPE manifold
-
Collection tubes
-
-
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
In a clean tube, mix 100 µL of plasma with the this compound internal standard.
-
Acidify the sample by adding a solution like 0.1 M acetic acid to a pH of approximately 2.8. This step is critical for ensuring the analyte is in its cationic form for binding to the SCX sorbent.
-
The sample may first undergo protein precipitation as described in the previous section, and the resulting supernatant can then be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SCX cartridges on the SPE manifold.
-
Condition the cartridges by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the sorbent bed to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated and acidified plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent, such as deionized water or a low percentage of methanol in water, to remove unretained interferences.
-
-
Elution:
-
Elute the L-Citrulline and this compound from the cartridge using 1-2 mL of an elution solvent. A common elution solvent for SCX is a mixture of methanol with a small percentage of ammonium hydroxide (e.g., 5% NH4OH in MeOH) to neutralize the charge on the analyte and release it from the sorbent.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
Quantitative Data Summary: Solid-Phase Extraction
| Parameter | Method | Value | Reference |
| Total Recoveries | Silica-based SCX SPE | 33.6% - 107.7% (for various amino acids) | |
| Linearity (r) | Silica-based SCX SPE | > 0.99 (for most amino acids) | |
| Intra-day Precision (RSD) | Silica-based SCX SPE | < 9.0% | |
| Inter-day Precision (RSD) | Silica-based SCX SPE | < 19.1% |
Experimental Workflow Diagram
References
- 1. nvkc.nl [nvkc.nl]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for L-Citrulline-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Citrulline-d6, a stable isotope-labeled form of L-Citrulline, for pharmacokinetic (PK) research. This document outlines the metabolic fate of L-Citrulline, detailed protocols for conducting human pharmacokinetic studies, and a validated bioanalytical method for the quantification of L-Citrulline and its deuterated analog in plasma samples.
Introduction to L-Citrulline and its Metabolism
L-Citrulline is a non-essential amino acid that plays a crucial role in various metabolic pathways, most notably the urea cycle and the nitric oxide (NO) pathway. Unlike most amino acids, L-Citrulline is not incorporated into proteins. Its primary site of synthesis is the small intestine, from which it is released into the bloodstream.
A key feature of L-Citrulline's metabolism is that it bypasses hepatic first-pass metabolism.[1] The kidneys are the primary site of L-Citrulline uptake, where it is converted to L-Arginine. This makes oral L-Citrulline supplementation an effective strategy for increasing systemic L-Arginine levels, a precursor for nitric oxide synthesis. The conversion of L-Citrulline to L-Arginine is a critical step in the regulation of vascular tone, immune function, and other physiological processes mediated by nitric oxide.
Stable isotope-labeled L-Citrulline, such as this compound, is an invaluable tool in pharmacokinetic research. It can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of L-Citrulline. Additionally, it serves as an ideal internal standard for the accurate quantification of endogenous L-Citrulline in biological matrices by mass spectrometry.[2][3]
L-Citrulline Metabolic Pathways
The metabolism of L-Citrulline is centered around two key cycles: the Urea Cycle and the Nitric Oxide (NO) Cycle.
Experimental Protocols
Protocol 1: Human Pharmacokinetic Study of Orally Administered L-Citrulline
This protocol is designed to assess the pharmacokinetic profile of L-Citrulline following oral administration. While this protocol is described for unlabeled L-Citrulline, it can be adapted for studies using this compound as a tracer to investigate its absorption and disposition kinetics.
1. Study Design:
-
Design: An open-label, single-dose, crossover study is recommended.
-
Subjects: Healthy adult volunteers (n=12-24) who have provided informed consent. Subjects should be instructed to fast for at least 8 hours prior to dosing.
-
Dose: A single oral dose of 3-6 grams of L-Citrulline administered with 240 mL of water. For tracer studies, a precisely known amount of this compound would be co-administered or administered separately.
2. Blood Sampling:
-
Venous blood samples (approximately 5 mL) should be collected into heparinized tubes at the following time points:
3. Sample Processing and Storage:
-
Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
4. Data Analysis:
-
Plasma concentrations of L-Citrulline (and this compound if used as a tracer) and its major metabolite, L-Arginine, will be determined at each time point using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) will be calculated using non-compartmental analysis.
Protocol 2: LC-MS/MS Bioanalytical Method for L-Citrulline and this compound in Human Plasma
This protocol describes a robust and sensitive method for the simultaneous quantification of L-Citrulline and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard for the accurate quantification of endogenous L-Citrulline.
1. Materials and Reagents:
-
L-Citrulline and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard (this compound, at a final concentration of 1 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation of these polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and ramp down to a lower percentage (e.g., 40%) over several minutes to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Citrulline: Precursor ion (m/z) 176.1 -> Product ion (m/z) 70.1
-
This compound: Precursor ion (m/z) 182.1 -> Product ion (m/z) 74.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of L-Citrulline into drug-free human plasma.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The concentration of L-Citrulline in the unknown samples is then determined from the calibration curve using linear regression.
Quantitative Data
Table 1: Pharmacokinetic Parameters of L-Citrulline after a Single Oral Dose
| Study (Dose) | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) |
| Schwedhelm et al. (2008) (3g) | 1003 ± 103 | 1.0 ± 0.1 | 3588 ± 457 |
| Moinard et al. (2008) (5g) | ~1200 | ~1.5 | Not Reported |
| Suzuki et al. (2016) (2.4g) | ~800 | ~1.0 | Not Reported |
| Collins et al. (2021) (6g) | 2246 ± 634 | 1.0 ± 0.3 | 5582 ± 1389 |
Table 2: Pharmacokinetic Parameters of L-Arginine after a Single Oral Dose of L-Citrulline
| Study (Dose of L-Citrulline) | Cmax of L-Arginine (µmol/L) | Tmax of L-Arginine (hours) | AUC of L-Arginine (µmol·h/L) |
| Schwedhelm et al. (2008) (3g) | 148 ± 10 | 2.0 ± 0.2 | 1039 ± 98 |
| Moinard et al. (2008) (5g) | ~200 | ~2.0 | Not Reported |
| Collins et al. (2021) (6g) | 206 ± 47 | 2.0 ± 0.5 | 321 ± 102 |
Data are presented as mean ± standard deviation or as estimated from published graphs.
Conclusion
This compound is a critical tool for advancing our understanding of L-Citrulline pharmacokinetics and metabolism. The protocols and data presented here provide a robust framework for researchers and drug development professionals to design and execute studies investigating the therapeutic potential of L-Citrulline. The use of stable isotope-labeled tracers, coupled with sensitive bioanalytical methods, will continue to be instrumental in elucidating the intricate roles of L-Citrulline in human health and disease.
References
- 1. Citrulline: from metabolism to therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children – a stable isotope tracer study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Stable Isotope Tracer Studies with L-Citrulline-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-essential amino acid, plays a pivotal role in various metabolic pathways, most notably the urea cycle and the nitric oxide (NO) synthesis pathway.[1][2][3] Unlike many other amino acids, it is not incorporated into proteins during synthesis.[2] Stable isotope tracer studies utilizing L-Citrulline-d6 offer a powerful methodology to dynamically and quantitatively assess the flux through these pathways in vivo.[4] this compound, a deuterated form of L-Citrulline, serves as an ideal tracer due to its chemical identity with the endogenous molecule, allowing for precise tracking of its metabolic fate without perturbing the system under study.
These application notes provide a comprehensive overview of the use of this compound in metabolic research, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biochemical and experimental workflows. The primary applications for researchers, scientists, and drug development professionals include investigating nitric oxide bioavailability, urea cycle function, and the efficacy of therapeutic interventions targeting these pathways.
Core Metabolic Pathways Involving L-Citrulline
L-Citrulline is a key intermediate in two critical metabolic cycles: the urea cycle for ammonia detoxification and the nitric oxide (NO) cycle for the production of the signaling molecule, nitric oxide.
The Urea Cycle and L-Citrulline Synthesis
In the urea cycle, L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate. It is then transported to the cytosol, where it is converted to argininosuccinate, and subsequently to arginine, which is then cleaved to produce urea and regenerate ornithine. This cycle is crucial for the removal of excess nitrogen from the body.
The Nitric Oxide (NO) Cycle
L-Arginine is the direct precursor for nitric oxide synthesis, a reaction catalyzed by nitric oxide synthase (NOS). This reaction produces NO and L-Citrulline as co-products. The L-Citrulline can then be recycled back to L-Arginine, completing the L-Citrulline-NO cycle, thus sustaining NO production.
Figure 1: Overview of L-Citrulline's central role in the Urea and Nitric Oxide cycles.
Applications of this compound Tracer Studies
Stable isotope tracer studies with this compound are instrumental in a variety of research and clinical contexts:
-
Quantifying Nitric Oxide Synthesis: By tracking the conversion of labeled arginine to labeled citrulline, researchers can quantify whole-body NO production. This is crucial for studying endothelial function, cardiovascular diseases, and other conditions where NO bioavailability is implicated.
-
Assessing Urea Cycle Function: Measuring the flux of this compound through the urea cycle can help diagnose and monitor urea cycle disorders.
-
Investigating Arginine-Citrulline-NO Pathway Dynamics: These studies can elucidate the kinetics of the entire pathway, including the de novo synthesis of arginine from citrulline.
-
Evaluating Therapeutic Interventions: The efficacy of drugs or nutritional supplements aimed at modulating NO production or urea cycle function can be quantitatively assessed.
-
Pharmacokinetic and Pharmacodynamic Studies: this compound can be used to determine the metabolic fate and physiological effects of supplemental L-Citrulline.
Experimental Protocols
Protocol 1: Primed, Continuous Infusion of this compound for Whole-Body Kinetic Studies in Humans
This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of L-Citrulline and L-Arginine kinetics.
Materials:
-
Sterile, pyrogen-free this compound (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Materials for plasma deproteinization (e.g., sulfosalicylic acid)
-
LC-MS/MS system
Procedure:
-
Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast). Antecubital venous catheters are placed in each arm, one for tracer infusion and one for blood sampling.
-
Tracer Preparation: A sterile solution of this compound in saline is prepared by a licensed pharmacist.
-
Priming Dose: A priming dose is administered to rapidly achieve isotopic steady state. The priming dose is calculated based on the estimated pool size of citrulline and the desired steady-state enrichment. A common approach is to administer a bolus equivalent to 60-90 minutes of the continuous infusion.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated. The infusion rate is typically in the range of 2-5 µmol·kg⁻¹·h⁻¹.
-
Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion (e.g., every 30 minutes for 3-4 hours) to confirm isotopic steady state.
-
Sample Processing: Blood samples are immediately placed on ice, centrifuged to separate plasma, and the plasma is deproteinized. The deproteinized plasma is stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma samples are analyzed by a validated LC-MS/MS method to determine the concentrations and isotopic enrichments of L-Citrulline and L-Arginine.
Figure 2: Experimental workflow for a primed, continuous infusion stable isotope tracer study.
Protocol 2: LC-MS/MS Analysis of L-Citrulline and this compound in Plasma
This protocol outlines a typical method for the quantitative analysis of L-Citrulline and its deuterated isotopologue in plasma samples.
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., L-Citrulline with a different isotopic label like ¹³C or ¹⁵N, or another deuterated amino acid not being measured).
-
Precipitate proteins by adding 100 µL of methanol or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10-20 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like amino acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
Data Analysis:
The rate of appearance (Ra) of endogenous L-Citrulline is calculated using the steady-state isotope dilution equation:
Ra = Infusion Rate × [(Enrichment of Infusate / Enrichment of Plasma at Steady State) - 1]
Data Presentation
Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different studies or experimental conditions.
Table 1: Example Infusion Parameters for L-Citrulline Stable Isotope Tracer Studies
| Parameter | Swine Model | Critically Ill Children |
| Tracer | (ureido)[¹⁵N] citrulline | L-[5-¹³C-3,3,4,4-²H₄]-citrulline |
| Priming Dose | 2.5 µmol/kg | Variable, based on expected dilution |
| Infusion Rate | 2.5 µmol·kg⁻¹·h⁻¹ | Not specified |
| Duration | 6.5 hours | 24 hours |
Table 2: Example Kinetic Data from a Swine Model Tracer Study
| Parameter | Baseline | Post-Alanyl-glutamine Bolus | % Change |
| Plasma Citrulline (µmol/L) | 142 ± 14 | 203 ± 21 | +43% |
| Citrulline Ra (µmol·kg⁻¹·h⁻¹) | 58.6 ± 2.9 | 69.6 ± 4.3 | +19% |
| Conversion of Citrulline to Arginine (%) | 6.4 ± 0.2 | 9.2 ± 0.5 | +44% |
Table 3: LC-MS/MS MRM Transitions for L-Citrulline Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| L-Citrulline | 176 | 70 | Quantitation |
| L-Citrulline | 176 | 113 | Confirmation |
| L-Citrulline-d4 | 180 | 74 | Internal Standard |
Signaling Pathways and Logical Relationships
The data obtained from this compound tracer studies can be used to model the flux through various metabolic pathways and understand the logical relationships between different metabolic states and pathway activities.
Figure 3: Logical flow from experimental data to physiological interpretation in this compound tracer studies.
Conclusion
Stable isotope tracer studies with this compound represent a sophisticated and powerful tool for the quantitative investigation of key metabolic pathways in humans and animal models. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the design and implementation of rigorous and informative studies for researchers, scientists, and drug development professionals. By carefully applying these methodologies, it is possible to gain significant insights into the dynamic regulation of the urea cycle and nitric oxide synthesis in health and disease.
References
- 1. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. The citrulline generation test: what does it measure? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Citrulline-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Citrulline-d6 in Metabolic Flux Analysis
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and the nitric oxide (NO) pathway. Its metabolism is compartmentalized, with synthesis primarily occurring in the small intestine and conversion to arginine taking place mainly in the kidneys.[1][2] This unique metabolic profile makes L-Citrulline a valuable target for metabolic studies. This compound is a stable isotope-labeled version of L-Citrulline where six hydrogen atoms are replaced by deuterium. This isotopic labeling allows researchers to trace the metabolic fate of L-Citrulline in vivo and in vitro, providing critical insights into the dynamics of related metabolic pathways.[3]
Metabolic flux analysis using this compound enables the quantification of the rate of metabolic reactions (fluxes) through the urea cycle and the nitric oxide synthesis pathway. By introducing this compound into a biological system and monitoring the appearance of the deuterium label in downstream metabolites such as arginine and urea, researchers can gain a quantitative understanding of how these pathways are regulated in health and disease. This approach is particularly valuable for studying conditions associated with dysregulated nitrogen metabolism and endothelial dysfunction, including urea cycle disorders, cardiovascular diseases, and certain cancers.[2][4]
Key Applications
-
Quantification of Urea Cycle Flux: Tracing the incorporation of deuterium from this compound into urea provides a direct measure of urea synthesis rates. This is crucial for diagnosing and monitoring inherited urea cycle disorders and for evaluating the efficacy of therapeutic interventions.
-
Assessment of Nitric Oxide Synthesis: The conversion of L-arginine to nitric oxide also produces L-Citrulline. By using this compound, it is possible to study the recycling of citrulline to arginine, which is a key step in maintaining arginine availability for nitric oxide synthase (NOS). This is relevant for studying endothelial function and diseases associated with impaired NO production.
-
Investigating Arginine Metabolism: L-Citrulline is a precursor for de novo arginine synthesis. This compound tracing can elucidate the contribution of this pathway to the overall arginine pool, which is important in conditions where arginine bioavailability is compromised.
-
Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous L-Citrulline, this compound serves as an excellent internal standard for accurate quantification of L-Citrulline concentrations in biological samples using mass spectrometry-based methods.
Experimental Workflow for Metabolic Flux Analysis using this compound
The following diagram outlines a general experimental workflow for a stable isotope tracing study using this compound.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: In Vivo this compound Infusion for Urea Cycle Flux Analysis in a Rodent Model
Objective: To determine the in vivo rate of urea synthesis from L-Citrulline.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Anesthetized rodent model (e.g., rat or mouse) with jugular vein catheter for infusion and carotid artery catheter for blood sampling
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Protein precipitation solution (e.g., 80% methanol or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters into the jugular vein and carotid artery for infusion and blood sampling, respectively. Allow the animal to stabilize.
-
Tracer Administration: Begin a primed-continuous intravenous infusion of this compound. A typical priming dose might be 10 µmol/kg, followed by a continuous infusion of 10 µmol/kg/hr. The exact doses should be optimized based on preliminary experiments.
-
Blood Sampling: Collect arterial blood samples (e.g., 100 µL) at baseline (before infusion) and at multiple time points during the infusion (e.g., 30, 60, 90, 120, 150, and 180 minutes) to confirm isotopic steady state.
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Metabolite Extraction: To 50 µL of plasma, add 200 µL of ice-cold 80% methanol containing an appropriate internal standard (e.g., L-Citrulline-d7 for total concentration, though for flux analysis, other standards may be used). Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase). Analyze the samples using a validated LC-MS/MS method to determine the isotopic enrichment of L-Citrulline, L-Arginine, and Urea.
-
Data Analysis: Calculate the isotopic enrichment (Mole Percent Excess, MPE) for each metabolite at each time point. Once isotopic steady state is reached, the rate of appearance (Ra) of the labeled metabolite (e.g., Arginine-d6) from the precursor (Citrulline-d6) can be calculated using steady-state tracer kinetic equations.
Protocol 2: LC-MS/MS Method for Quantification of L-Citrulline and its Isotopologues
Objective: To quantify the concentrations and isotopic enrichment of L-Citrulline and related metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at high organic content (e.g., 90% B), ramp down to a lower organic content (e.g., 55% B) to elute the polar analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
L-Citrulline (unlabeled): m/z 176 -> 70
-
This compound: m/z 182 -> 76 (hypothetical, depends on labeling pattern)
-
L-Arginine (unlabeled): m/z 175 -> 70
-
L-Arginine-d6: m/z 181 -> 76 (hypothetical)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for each transition to achieve maximum sensitivity.
Data Presentation
The quantitative data obtained from metabolic flux experiments can be summarized in tables for clear comparison.
Table 1: Plasma Amino Acid Concentrations and Isotopic Enrichment at Steady State
| Analyte | Concentration (µM) | Isotopic Enrichment (MPE, %) |
| L-Citrulline | 45.2 ± 5.1 | 0 (by definition) |
| This compound | 4.8 ± 0.6 | 100 (by definition) |
| L-Arginine | 85.3 ± 9.2 | 0 |
| L-Arginine-d6 | 3.4 ± 0.4 | 3.8 ± 0.5 |
| Urea | 4500 ± 350 | 0 |
| Urea-d(x) | 90 ± 11 | 2.0 ± 0.2 |
Data are presented as mean ± SD. MPE = Mole Percent Excess.
Table 2: Calculated Metabolic Flux Rates
| Metabolic Flux | Flux Rate (µmol/kg/hr) | Description |
| Ra Citrulline | 10.0 (infusion rate) | Rate of appearance of Citrulline |
| Ra Arginine from Citrulline | 8.5 ± 1.1 | Rate of de novo Arginine synthesis from Citrulline |
| Ra Urea from Citrulline | 4.2 ± 0.5 | Rate of Urea synthesis via the Citrulline-Arginine pathway |
Flux rates are calculated based on steady-state isotopic enrichment data.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways involving L-Citrulline.
Caption: A simplified diagram of the Urea Cycle showing the position of L-Citrulline.
Caption: The role of L-Citrulline in nitric oxide synthesis and its recycling back to L-Arginine.
Conclusion
This compound is a powerful tool for metabolic flux analysis, offering detailed insights into the dynamics of the urea cycle and nitric oxide synthesis. The protocols and data presented here provide a framework for researchers to design and execute stable isotope tracing studies to investigate nitrogen metabolism in various physiological and pathological states. The ability to precisely quantify metabolic fluxes provides a deeper understanding of disease mechanisms and can aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Citrulline in Biological Matrices using L-Citrulline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of L-Citrulline in biological samples, such as plasma and cell culture media, utilizing a stable isotope-labeled internal standard, L-Citrulline-d6. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The methodology described herein employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for amino acid quantification.[4] This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visualization of the relevant metabolic pathway.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-Arginine synthesis, which in turn is essential for nitric oxide (NO) production.[5] Accurate quantification of L-Citrulline is crucial for studying various physiological and pathological conditions, including metabolic disorders, cardiovascular diseases, and assessing intestinal function. Stable isotope dilution analysis using LC-MS/MS is the gold standard for bioanalytical quantification due to its ability to minimize analytical variability. This compound, a deuterated form of L-Citrulline, serves as an ideal internal standard as it co-elutes with the analyte and exhibits identical ionization behavior, differing only in mass-to-charge ratio (m/z).
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of L-Citrulline.
Materials and Reagents
-
L-Citrulline standard (Sigma-Aldrich or equivalent)
-
This compound (CDN Isotopes or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell culture supernatant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Sciex, Agilent, Waters)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of L-Citrulline (1 mg/mL) in ultrapure water.
-
Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.
-
From the stock solutions, prepare working solutions for calibration curve standards and quality controls by serial dilution.
-
-
Protein Precipitation:
-
To 50 µL of biological sample (plasma, cell supernatant, etc.), add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Citrulline: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 70.1
-
This compound: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 74.1
-
-
Optimize collision energy and other source parameters for the specific instrument used.
-
Data Analysis
-
Integrate the peak areas for both L-Citrulline and this compound for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (L-Citrulline peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of L-Citrulline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µM) | R² |
| L-Citrulline | 0.5 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 2.5 | < 10% | < 10% | 90-110% |
| Mid QC | 50 | < 8% | < 8% | 92-108% |
| High QC | 150 | < 5% | < 5% | 95-105% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| L-Citrulline | > 85% | 90-110% |
L-Citrulline Metabolic Pathway
The following diagram illustrates the central role of L-Citrulline in the Urea Cycle and its connection to Nitric Oxide (NO) synthesis.
Caption: L-Citrulline in the Urea Cycle and NO Synthesis.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of L-Citrulline in biological matrices. The use of the stable isotope-labeled internal standard, this compound, coupled with the sensitivity and specificity of LC-MS/MS, ensures high-quality data suitable for research, clinical, and drug development applications. This method can be readily implemented in laboratories equipped with standard bioanalytical instrumentation.
References
Application Notes and Protocols for the Quantification of L-Citrulline in Cell Culture using L-Citrulline-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in several metabolic pathways, most notably the urea cycle and the production of nitric oxide (NO). The accurate quantification of L-Citrulline in cell culture is crucial for understanding its role in cellular metabolism, signaling, and the pathophysiology of various diseases. This document provides a detailed protocol for the sensitive and specific quantification of L-Citrulline in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Citrulline-d6.
This compound is the deuterium-labeled form of L-Citrulline and serves as an ideal internal standard for mass spectrometry-based quantification.[1] Its chemical and physical properties are nearly identical to the endogenous L-Citrulline, ensuring similar extraction efficiency and ionization response. However, its increased mass allows for its distinct detection by the mass spectrometer, enabling accurate correction for sample loss during preparation and matrix effects during analysis.
Metabolic Significance of L-Citrulline
L-Citrulline is involved in two primary metabolic pathways:
-
The Urea Cycle: Occurring primarily in the liver, this cycle converts toxic ammonia into urea for excretion.[2][3][4][5] L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol for subsequent reactions.
-
Nitric Oxide (NO) Synthesis: In various tissues, L-Arginine is converted by nitric oxide synthase (NOS) enzymes to NO and L-Citrulline. This pathway is fundamental for numerous physiological processes, including vasodilation and neurotransmission.
Experimental Protocols
This section details the complete workflow for the quantification of L-Citrulline in cell culture samples, from cell harvesting to data analysis.
Experimental Workflow
References
Application Notes and Protocols for L-Citrulline-d6 in Newborn Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. The timely detection and intervention for these conditions can significantly improve health outcomes. Tandem mass spectrometry (MS/MS) has revolutionized NBS by allowing for the simultaneous measurement of multiple analytes from a single dried blood spot (DBS) sample.
L-citrulline is a key amino acid intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in the body. Elevated levels of L-citrulline in newborns can be indicative of several inherited metabolic disorders, most notably urea cycle defects such as Citrullinemia Type I (argininosuccinate synthetase deficiency) and Argininosuccinic Aciduria (argininosuccinate lyase deficiency).[1][2] Therefore, the accurate quantification of L-citrulline is a cornerstone of expanded newborn screening programs.
To ensure the precision and accuracy of L-citrulline measurement by LC-MS/MS, a stable isotope-labeled internal standard is employed. L-Citrulline-d6, a deuterated form of L-citrulline, is an ideal internal standard for this application. It shares identical chemical and physical properties with the endogenous L-citrulline, allowing it to co-elute and ionize similarly, thus correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in newborn screening applications.
Biochemical Pathway: The Urea Cycle
The urea cycle is a series of five enzymatic reactions that convert neurotoxic ammonia into urea, which is then excreted by the kidneys. Two of these reactions occur in the mitochondria, and the remaining three take place in the cytosol. L-citrulline is a central molecule in this pathway.
Caption: The Urea Cycle Pathway.
Experimental Protocols
Preparation of Stock Solutions, Calibrators, and Quality Control Samples
a. L-Citrulline Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-Citrulline.
-
Dissolve in 10 mL of deionized water to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
b. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
c. Working Internal Standard Solution (2 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 2 µg/mL.
-
This working solution will be used for sample extraction.
d. Preparation of Calibrators and Quality Control (QC) Samples:
-
Prepare a series of working calibrator solutions by diluting the L-Citrulline stock solution with a suitable solvent (e.g., 50% methanol in water).
-
Spike whole blood with the working calibrator solutions to create a calibration curve in the desired concentration range (e.g., 5, 10, 25, 50, 100, 200 µmol/L).
-
Prepare at least three levels of QC samples (low, medium, and high) in whole blood in the same manner as the calibrators.
-
Spot the prepared calibrator and QC whole blood onto newborn screening filter paper cards and allow them to dry completely at room temperature for at least 4 hours.
Dried Blood Spot (DBS) Sample Preparation
a. Punching:
-
Punch a 3.2 mm disc from the center of the dried blood spot of each calibrator, QC, and newborn sample into a separate well of a 96-well microtiter plate.
b. Extraction:
-
To each well containing a DBS punch, add 100 µL of the working internal standard solution (2 µg/mL this compound in methanol).
-
Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
c. Derivatization (Butanolic-HCl):
-
Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the final dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 10% B, ramp to 95% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Citrulline (as butyl ester) | 232.2 | 116.1 | 15 |
| This compound (as butyl ester) | 238.2 | 122.1 | 15 |
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard ensures high-quality quantitative data. The following tables summarize typical performance characteristics of the LC-MS/MS method for L-citrulline analysis in dried blood spots.
Table 1: Linearity
| Analyte | Concentration Range (µmol/L) | Correlation Coefficient (r²) |
| L-Citrulline | 2 - 200 | > 0.995 |
Table 2: Precision
| QC Level | Concentration (µmol/L) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | 10 | < 10 | < 15 |
| Medium | 50 | < 10 | < 15 |
| High | 150 | < 10 | < 15 |
Table 3: Accuracy (Recovery)
| QC Level | Concentration (µmol/L) | Accuracy (%) |
| Low | 10 | 85 - 115 |
| Medium | 50 | 85 - 115 |
| High | 150 | 85 - 115 |
Table 4: Analytical Sensitivity
| Parameter | Value (µmol/L) |
| Limit of Detection (LOD) | ~0.5 |
| Limit of Quantification (LOQ) | ~2.0 |
Table 5: Newborn Screening Reference Ranges for L-Citrulline in Dried Blood Spots
| Status | L-Citrulline Concentration (µmol/L) |
| Normal | < 30 |
| Borderline/Equivocal | 30 - 50 |
| Elevated (Requires Follow-up) | > 50 |
Note: Reference ranges may vary between different newborn screening programs and should be established and validated by each laboratory. Mildly elevated citrulline levels (between 40 and 100 µmol/L) can present a diagnostic challenge and may require further investigation.[3] A massive elevation of citrulline, often above 1000 µmol/L, is highly suggestive of Argininosuccinate Synthase Deficiency.[3]
Experimental Workflow
The overall workflow for newborn screening of L-citrulline using this compound is depicted below.
Caption: Newborn Screening Workflow for L-Citrulline.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of L-citrulline from dried blood spots is a robust and reliable method for newborn screening. This approach provides the necessary accuracy and precision to confidently identify newborns who may be affected by urea cycle disorders, enabling early intervention and improved clinical outcomes. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in newborn screening and the study of metabolic diseases.
References
Application Notes and Protocols for the Analysis of L-Citrulline-d6 using Hydrophilic Interaction Liquid Chromatography (HILIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and is synthesized almost exclusively in the enterocytes of the small intestine. Circulating L-Citrulline levels are therefore considered a reliable biomarker for intestinal function and integrity. Accurate and robust quantification of L-Citrulline and its stable isotope-labeled internal standards, such as L-Citrulline-d6, is crucial for clinical and research applications, including the diagnosis and monitoring of gastrointestinal diseases. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the analysis of polar compounds like L-Citrulline, offering excellent retention, separation from interfering substances, and high sensitivity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HILIC-MS/MS.
Experimental Protocols
Sample Preparation (Plasma)
A simple protein precipitation method is typically employed for the extraction of L-Citrulline from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., L-Citrulline-d7 in 0.1 M HCl)
-
Acetonitrile (ACN) containing 0.1% formic acid (v/v)
-
Microcentrifuge tubes or 96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 10 µL of plasma sample in a microcentrifuge tube, add 50 µL of 0.1 M HCl containing the internal standard (e.g., 0.2 mg/L d7-citrulline).[1]
-
Add 1 mL of a 9:1 (v/v) mixture of acetonitrile and water.[1]
-
Vortex mix the solution thoroughly for at least 30 seconds.
-
Centrifuge the mixture at 16,000 x g for 5 minutes to precipitate proteins.
-
Carefully transfer the supernatant to an autosampler vial for HILIC-MS/MS analysis.
HILIC-MS/MS Method
Instrumentation:
-
A Waters ACQUITY Ultra Performance LC (UPLC) system or equivalent.
-
A Waters ACQUITY TQ tandem quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH HILIC, 2.1 mm x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL (full loop) |
| Column Temperature | 55 °C |
| Sample Temperature | 4 °C |
| Gradient | See Table 2 |
Table 1: HILIC Column and Mobile Phase Details
| Time (min) | % B | Flow Rate (mL/min) |
| Initial | 90 | 0.45 |
| 2.5 | 55 | 0.45 |
| 3.5 | 2 | 0.45 |
| 4.9 | 90 | 0.60 |
| 5.0 | 90 | 0.45 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 130 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometer Source and Gas Settings
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| L-Citrulline | 176.0 | 70.0 | 0.120 | 22 |
| L-Citrulline (Confirmation) | 176.0 | 113.0 | 0.120 | 15 |
| This compound (IS) | 182.0 | 74.0 | 0.120 | 22 |
| L-Citrulline-d7 (IS) | 183.1 | 120.2 | - | - |
Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: The m/z for this compound is extrapolated based on common fragmentation patterns. The transition for L-Citrulline-d7 is also provided for reference.
Data Presentation
The following table summarizes the quantitative performance of a typical HILIC-MS/MS method for L-Citrulline analysis.
| Parameter | Result |
| Retention Time (L-Citrulline) | ~1.55 min |
| Linearity Range | 0.3 - 2000 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 µmol/L |
| Intra-day Precision (%CV) | < 3.9% |
| Inter-day Precision (%CV) | < 3.9% |
| Accuracy (Recovery %) | 98.0 - 100.3% |
Table 5: Method Performance Characteristics
Visualizations
Caption: Experimental workflow for this compound analysis using HILIC-MS/MS.
Caption: Logical relationship of the HILIC separation mechanism for polar analytes.
References
Application Notes and Protocols for L-Citrulline Analysis by GC-MS Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of L-Citrulline for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline various derivatization methodologies, present key quantitative data, and provide step-by-step experimental protocols.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-arginine synthesis. Accurate quantification of L-Citrulline in biological matrices is crucial for diagnosing and monitoring various pathological conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the low volatility of L-Citrulline necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This document explores common and effective derivatization methods.
Derivatization Methods for L-Citrulline Analysis
Several derivatization strategies can be employed for the GC-MS analysis of L-Citrulline. The most common approaches involve silylation and a two-step process of acylation and esterification.
Silylation using MTBSTFA
Silylation is a widely used derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular reagent that forms stable TBDMS derivatives.[1][2] Derivatization of L-Citrulline with MTBSTFA can yield both tri- and tetra-TBDMS derivatives.[1][3] However, it is important to be aware of potential artifact formation during this process.[1]
Two-Step Acylation and Esterification
This method involves the protection of amine and hydroxyl groups via acylation and the conversion of the carboxylic acid group to an ester. A common combination of reagents is pentafluoropropionic anhydride (PFPA) for acylation and acidified methanol (e.g., 2 M HCl in methanol) for esterification. The order of these two steps is critical and significantly impacts the final derivative, particularly in distinguishing L-Citrulline from L-Ornithine.
-
Procedure A (Esterification followed by Acylation): This conventional approach unfortunately leads to the conversion of L-Citrulline to L-Ornithine due to the instability of the carbamide group under the acidic esterification conditions.
-
Procedure B (Acylation followed by Esterification): Reversing the order of the derivatization steps allows for the discrimination of L-Citrulline from L-Ornithine. However, this procedure can result in the formation of multiple reaction products from L-Citrulline.
Propyl-Heptafluorobutyryl-Ester Derivatization
Another effective method involves the formation of propyl-heptafluorobutyryl-esters, which has been successfully applied to quantify L-Citrulline in various biological fluids like plasma, red blood cells, and urine.
Quantitative Data Summary
The following tables summarize the key quantitative data (mass-to-charge ratios of characteristic ions) obtained from the GC-MS analysis of derivatized L-Citrulline.
Table 1: Characteristic Ions of L-Citrulline Derivatives from Two-Step Derivatization (Procedure B: PFPA then HCl/CH₃OH)
| Peak No. | Putative Derivative | Retention Time (tR, min) | Most Intense Ions (m/z) |
| I | Cyclic Product | Not Specified | 298 , 326, 445 |
| II | Ornithine Derivative | Not Specified | 418 , 446 |
| III | Not Identified | Not Specified | 298 , 462 |
| IV | Not Identified | Not Specified | 418 , 446 |
| V | Cyclic Product | Not Specified | 298 , 462 |
| VI | Open-Chain Product | Not Specified | 330 , 477, 505 |
Bold numbers indicate the base peak in the mass spectrum.
Table 2: Characteristic Ions of L-Citrulline Derivatives from Silylation with MTBSTFA
| Derivative | Key Ions (m/z) |
| Tri-TBDMS Citrulline | 286, 474 |
| Tetra-TBDMS Citrulline | [M-57]⁺ at m/z 575 |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Procedure B - Acylation followed by Esterification)
This protocol is adapted from the method described for the discrimination of L-Citrulline from L-Ornithine.
Materials:
-
L-Citrulline standard or dried biological extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA)
-
2 M HCl in Methanol (CH₃OH)
-
Nitrogen gas supply for drying
-
Heating block or oven
-
GC-MS autosampler vials
Procedure:
-
Place the dried L-Citrulline sample in a GC vial.
-
Add 100 µL of PFPA in ethyl acetate.
-
Seal the vial tightly and heat at 65 °C for 30 minutes for the acylation reaction.
-
After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80 °C for 30-60 minutes for the esterification reaction.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using MTBSTFA
This protocol is a general procedure for amino acid derivatization using MTBSTFA.
Materials:
-
L-Citrulline standard or dried biological extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile or Dimethylformamide (DMF) as a solvent
-
Heating block or oven
-
GC-MS autosampler vials
Procedure:
-
Place the dried L-Citrulline sample (e.g., 50 µL of a 1-10 mM solution) in a GC vial.
-
Add 80 µL of a 60:20 mixture of MTBSTFA and DMF.
-
Seal the vial tightly and heat at a specified temperature and duration (e.g., 100 °C for 4 hours, though optimization may be required).
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
Diagrams
Caption: General workflow for L-Citrulline derivatization for GC-MS analysis.
Caption: Comparison of two-step derivatization procedures for L-Citrulline.
References
- 1. Artifacts related to N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide derivatization of citrulline revealed by gas chromatography-mass spectrometry using both electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Citrulline-d6 Quantification in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying L-Citrulline-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in LC-MS/MS assays?
A1: this compound is a deuterium-labeled version of L-Citrulline. In LC-MS/MS-based quantification, it is most commonly used as an internal standard (IS).[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the unlabeled analyte (endogenous L-Citrulline) and experiences similar ionization effects and potential matrix suppression or enhancement. This allows for the correction of variations during sample preparation and analysis, leading to more precise and accurate results.[2][3]
Q2: I am not getting a stable signal for this compound. What are the common causes?
A2: An unstable signal for your internal standard can invalidate your quantitative results. Common causes include:
-
Inconsistent Internal Standard Spiking: Ensure the internal standard is added precisely and consistently to all samples and standards at the beginning of the sample preparation process.
-
Degradation: While L-Citrulline is generally stable, improper storage of stock solutions (e.g., at room temperature for extended periods, freeze-thaw cycles) can lead to degradation. Stock solutions should be stored at -80°C in small aliquots.[4]
-
Poor Chromatographic Peak Shape: This can be due to column degradation, an inappropriate mobile phase, or issues with the sample solvent.
-
Mass Spectrometer Instability: The instrument may require cleaning or calibration.
Q3: What are the expected precursor and product ions for L-Citrulline and this compound?
A3: For positive electrospray ionization (ESI), you would expect the following [M+H]⁺ ions. The fragmentation of deuterated L-Citrulline will result in a mass shift corresponding to the number of deuterium atoms on the fragment.
| Compound | Precursor Ion (m/z) | Common Product Ions (m/z) | Notes |
| L-Citrulline | 176.1 | 159.1, 113.1, 70.1 | The transition 176→70 is often used for quantification.[4] |
| This compound | 182.1 | 165.1, 119.1, 76.1 | The specific product ions will depend on the location of the deuterium labels. It is crucial to optimize the fragmentation of the specific labeled standard being used. |
| L-Citrulline-d7 | 183.1 | 74 | This has been used as an internal standard. |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity
Poor chromatography is a frequent source of issues in LC-MS/MS analysis. For a polar compound like L-Citrulline, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method of separation as it provides better retention than traditional reversed-phase chromatography without the need for derivatization.
Troubleshooting Steps:
-
Column Choice: If you are using a reversed-phase column (e.g., C18) and observing poor retention (the peak elutes at or near the void volume), consider switching to a HILIC column.
-
Mobile Phase Composition: For HILIC, a high percentage of organic solvent (typically acetonitrile) is required for retention. Ensure your initial gradient conditions contain a high organic percentage. The mobile phase should also contain an additive to improve peak shape and ionization, such as formic acid or acetic acid.
-
Sample Diluent: The solvent used to dissolve your final sample extract should be compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.
-
Flow Rate: Optimizing the flow rate can improve peak shape and separation. A typical flow rate for a HILIC separation might be in the range of 0.25-0.45 mL/min.
Issue 2: High Variability in Results and Suspected Matrix Effects
Matrix effects, caused by other components in the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate and imprecise results.
Troubleshooting Steps:
-
Sample Preparation: A simple protein precipitation with an organic solvent like acetonitrile is a common first step. However, if significant matrix effects are observed, a more extensive sample cleanup such as solid-phase extraction (SPE) may be necessary.
-
Chromatographic Separation: Ensure that L-Citrulline and this compound are chromatographically separated from any interfering matrix components. Adjusting the gradient may help move the analyte peak away from areas of significant ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects. Since it co-elutes and has nearly identical physicochemical properties to the unlabeled analyte, it will be affected by the matrix in the same way, allowing for a reliable ratio of analyte to internal standard to be measured.
Issue 3: Potential Isobaric Interference
Isobaric interference occurs when another compound in the sample has the same nominal mass as the analyte of interest. A potential interference for L-Citrulline is L-Arginine, which has a molecular weight that is only 1 Dalton different.
Troubleshooting Steps:
-
Chromatographic Resolution: The most straightforward way to deal with isobaric interference is to achieve baseline separation of the interfering compound from your analyte. Developing a robust chromatographic method is key.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can allow you to distinguish between compounds with very similar masses based on their exact mass.
-
Selection of Unique Product Ions: Ensure that the product ions selected for your MRM (Multiple Reaction Monitoring) transition are unique to your analyte and not also produced by the interfering compound. For example, if a product ion is common to both L-Citrulline and L-Arginine, it should not be used for quantification. A study of the fragmentation patterns of both compounds is necessary to identify unique transitions.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for preparing plasma samples.
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To 50 µL of plasma sample, standard, or quality control, add 50 µL of the internal standard working solution (this compound in an appropriate solvent).
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Vortex briefly to mix.
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Add 200 µL of cold acetonitrile to precipitate the proteins.
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Vortex for 1-2 minutes.
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Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Example Value |
| LC System | |
| Column | HILIC, 3 µm particle size, 150 mm x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 90% B, gradient to 55% B over 2.5 min |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 5.5 kV |
| Ion Source Temp. | Instrument Dependent |
| MRM Transitions | See table in FAQ Q3 |
| Collision Energy | Optimize for each transition (e.g., 15-25 eV) |
Visualizations
Caption: A logical workflow for troubleshooting L-Citrulline quantification.
Caption: A typical protein precipitation workflow for plasma samples.
References
Technical Support Center: L-Citrulline-d6 Mass Spectrometry Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing mass spectrometry parameters for L-Citrulline-d6. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?
A1: For this compound, the expected protonated precursor ion ([M+H]⁺) is m/z 182.2. Common product ions are derived from the fragmentation of the molecule. Based on the fragmentation patterns of similar deuterated standards like L-Citrulline-d7, a primary product ion would be m/z 74. Other potential product ions can be determined through infusion experiments and comparison with the fragmentation of unlabeled L-Citrulline.
Q2: How do I select the optimal collision energy for my this compound MRM transitions?
A2: The optimal collision energy (CE) should be determined empirically for your specific instrument. A good starting point, based on published data for similar compounds, is around 22 eV.[1] To optimize, infuse a standard solution of this compound and perform a CE ramp experiment for your selected precursor/product ion pair. The CE that yields the highest and most stable signal intensity should be chosen for your analytical method.
Q3: What type of chromatography is best suited for this compound analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for separating polar compounds like L-Citrulline.[1][2] HILIC columns use a polar stationary phase with a high organic content mobile phase, which provides good retention and separation for polar analytes that are poorly retained on traditional reversed-phase columns.
Q4: What is a typical sample preparation method for plasma or serum samples?
A4: A simple and effective method for plasma or serum samples is protein precipitation.[1][2] This typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing the internal standard), to the sample at a specific ratio (e.g., 3:1 or 4:1 solvent to sample). After vortexing and centrifugation, the clear supernatant is collected for LC-MS/MS analysis.
Optimized Mass Spectrometry and Chromatographic Parameters
The following tables provide recommended starting parameters for your method development. These should be optimized for your specific instrumentation and experimental conditions.
Table 1: Recommended MRM Transitions and Collision Energies for L-Citrulline and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| L-Citrulline | 176.1 | 70.0 | ~22 | Quantifier ion. |
| L-Citrulline | 176.1 | 113.0 | ~15 | Qualifier ion. |
| This compound | 182.2 | 74.0 | ~22 | Proposed quantifier based on D7 fragmentation. |
| This compound | 182.2 | 117.0 | ~15 | Proposed qualifier. |
| L-Citrulline-d7 | 180.0 | 74.0 | ~22 | Published data for a similar internal standard. |
Table 2: Example Liquid Chromatography Parameters (HILIC)
| Parameter | Recommended Setting |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 90% B, decrease to 55% B over 2.5 min |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
Experimental Protocol: Quantification of this compound in Plasma
This protocol outlines a standard procedure for the analysis of this compound in a plasma matrix.
1. Materials and Reagents:
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L-Citrulline and this compound standards
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LC-MS grade acetonitrile, methanol, and water
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LC-MS grade formic acid
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Plasma samples
2. Standard and Sample Preparation:
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Prepare stock solutions of L-Citrulline and this compound in water.
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Create a working internal standard solution of this compound in acetonitrile.
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For sample preparation, add 300 µL of the cold internal standard solution to 100 µL of plasma sample.
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Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
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Equilibrate the HILIC column with the initial mobile phase conditions for at least 10-15 minutes.
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Set up the MS method with the optimized MRM transitions and collision energies from Table 1.
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Inject the prepared samples and standards.
4. Data Analysis:
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Integrate the peak areas for the L-Citrulline and this compound MRM transitions.
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Calculate the peak area ratio of the analyte to the internal standard.
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Generate a calibration curve using the standards and determine the concentration of L-Citrulline in the unknown samples.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q5: I'm observing poor peak shape (fronting or tailing). What are the possible causes and solutions?
A5: Poor peak shape in HILIC is often related to the injection solvent or column equilibration.
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Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.
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Solution: Ensure your sample diluent is as close as possible to the initial mobile phase composition (high organic content).
-
-
Insufficient Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible retention.
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Solution: Increase the column equilibration time between injections to at least 10 column volumes.
-
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Secondary Interactions: The silanol groups on a silica-based HILIC column can cause tailing for basic compounds.
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Solution: Ensure the mobile phase pH is acidic (e.g., using formic acid) to suppress silanol activity.
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Q6: My retention times are shifting between injections. How can I improve reproducibility?
A6: Retention time instability in HILILC is a common challenge.
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Mobile Phase Composition: Small variations in the mobile phase, especially the water content, can lead to significant shifts.
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Solution: Prepare mobile phases fresh and accurately. Use a mobile phase bottle cap that minimizes solvent evaporation.
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Temperature Fluctuations: Changes in column temperature will affect retention time.
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Solution: Use a column oven to maintain a constant and consistent temperature.
-
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Column Equilibration: As mentioned above, inadequate equilibration is a primary cause of shifting retention times.
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Solution: Ensure a consistent and sufficient equilibration period between each run.
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Q7: I'm experiencing high background noise or matrix effects. What can I do?
A7: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be problematic.
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Sample Preparation: Insufficient removal of matrix components like phospholipids can cause ion suppression.
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Solution: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), if protein precipitation is insufficient.
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Chromatographic Separation: If matrix components co-elute with your analyte, adjusting the chromatography may help.
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Solution: Modify the gradient to better separate the analyte from interfering matrix components.
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Internal Standard: A stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.
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Solution: Ensure consistent addition of the internal standard to all samples and standards.
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Visualized Workflows and Logic
The following diagrams illustrate key processes in this compound analysis.
References
Technical Support Center: Analysis of L-Citrulline-d6
Welcome to the technical support center for the analysis of L-Citrulline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of L-Citrulline, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in mass spectrometry-based bioanalysis.[1] Because its chemical and physical properties are nearly identical to the endogenous L-Citrulline, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variability during sample preparation and analysis.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the assay. For this compound, matrix effects can cause variability in its signal, potentially compromising its ability to accurately normalize the quantification of L-Citrulline.
Q3: Why is my this compound internal standard signal low or inconsistent across different samples?
A3: Low and variable internal standard signals are often a primary indicator of significant matrix effects, particularly ion suppression.[3] Common causes in biological matrices like plasma include the presence of phospholipids, which are not effectively removed by simple protein precipitation. The variability can arise from differences in the composition of the matrix between individual samples.
Q4: Can this compound itself be affected by matrix effects?
A4: Yes, as a deuterated standard, this compound can also be subject to ion suppression or enhancement. While it is expected to track the behavior of the unlabeled L-Citrulline, severe matrix effects can impact both, leading to overall poor signal intensity. In some cases, the deuterated standard may not perfectly co-elute with the native analyte, leading to differential matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant ion suppression for both L-Citrulline and this compound. What are my options?
A1: When both the analyte and internal standard are suppressed, it points to a significant matrix effect that needs to be addressed through improved sample cleanup or chromatography.
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Evaluate Sample Preparation: Simple protein precipitation may not be sufficient. Consider more rigorous sample clean-up methods to remove interfering components.[4]
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Optimize Chromatography: Ensure that L-Citrulline and this compound are chromatographically separated from the regions of significant ion suppression, which are often at the beginning and end of the gradient.
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Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. This is a viable option if the concentration of L-Citrulline is high enough to be detected after dilution.
Q2: My calibration curve for L-Citrulline is non-linear and has poor accuracy and precision, even with this compound as an internal standard. What should I investigate?
A2: This issue suggests that the internal standard is not effectively compensating for the variability in the assay.
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Check for IS Contamination: Ensure that the this compound internal standard is not contaminated with unlabeled L-Citrulline.
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Investigate Co-eluting Interferences: A co-eluting substance may be interfering with the mass transition of L-Citrulline or this compound. A different chromatographic method may be needed to resolve the interference.
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Assess Matrix Effects from Different Lots: The matrix effect may vary between different lots of the biological matrix. It is important to evaluate the matrix effect across multiple sources.
Q3: The peak shape for L-Citrulline and this compound is poor. How can I improve it?
A3: Poor peak shape can be due to a variety of factors, including interactions with the analytical column or issues with the mobile phase.
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Mobile Phase Modification: Adjusting the pH or the organic solvent composition of the mobile phase can improve peak shape.
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Column Chemistry: Consider using a column with a different stationary phase chemistry that may have better selectivity for L-Citrulline.
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Metal-Free Components: For some analytes, interactions with metal surfaces in the HPLC system and column can lead to poor peak shape and signal loss. Using metal-free columns and tubing can sometimes resolve these issues.[5]
Data Presentation
The choice of sample preparation method can have a significant impact on the extent of matrix effects. Below is a summary of common techniques and their expected performance in mitigating matrix effects for L-Citrulline analysis.
| Sample Preparation Method | Expected Matrix Effect Reduction | Recovery | Throughput | Recommendation |
| Protein Precipitation (PPT) | Low to Moderate | Variable | High | Suitable for initial screening but may require further optimization if significant matrix effects are observed. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Moderate | Can be effective at removing phospholipids and other interferences. |
| Solid-Phase Extraction (SPE) | High | Good and Reproducible | Low to Moderate | Often the most effective method for removing a broad range of interferences and reducing matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantitatively measure the extent of ion suppression or enhancement for L-Citrulline and this compound.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): L-Citrulline and this compound spiked into the final mobile phase composition at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Extract blank biological matrix (at least 6 different lots) using your sample preparation protocol. Spike the extracted matrix with L-Citrulline and this compound to the same final concentration as Set A.
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Set C (Pre-extraction Spike): Spike blank biological matrix with L-Citrulline and this compound at the same concentration and then perform the extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
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Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
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IS-Normalized Matrix Factor: IS-Normalized MF = (MF of L-Citrulline) / (MF of this compound)
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Recovery: Recovery % = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
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An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects caused by phospholipids in plasma samples.
Methodology:
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Sample Pre-treatment: To 200 µL of plasma, add 20 µL of your this compound internal standard working solution. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash:
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Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elute: Elute the L-Citrulline and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of L-Citrulline using this compound as an internal standard with protein precipitation sample preparation.
Caption: A logical troubleshooting workflow for addressing issues related to matrix effects in the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
improving chromatographic peak shape for L-Citrulline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues encountered during the analysis of L-Citrulline-d6. The primary goal is to achieve optimal peak shape for accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems observed with this compound?
A1: The most frequent issues during the analysis of this compound are poor peak shape, including significant peak tailing or fronting, and poor retention on traditional reversed-phase columns. These problems stem from its high polarity and zwitterionic nature, which can lead to undesirable secondary interactions with the stationary phase.
Q2: Which chromatographic mode is best suited for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: Both modes can be successful, but they have different considerations.
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Reversed-Phase (RP-HPLC): While challenging due to the compound's low hydrophobicity, RP-HPLC can be effective with specific columns and mobile phases. Methods often use C18 columns with highly aqueous mobile phases and acidic modifiers, like phosphoric or formic acid, to achieve retention and good peak shape.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for retaining and separating highly polar compounds like this compound. This mode uses a high percentage of organic solvent with a small amount of aqueous buffer, promoting the partitioning of polar analytes onto a polar stationary phase. Amide-based HILIC columns have been shown to yield good peak shapes for amino acids.[4]
Q3: Why is the mobile phase pH critical for achieving good peak shape?
A3: The mobile phase pH dictates the ionization state of this compound's amino and carboxylic acid groups. At low pH (below its pKa of ~2.4), the molecule is positively charged. At high pH (above its pKa of ~9.4), it is negatively charged. Near its isoelectric point (pI ≈ 5.9), it exists as a zwitterion. Controlling the pH ensures a consistent ionization state, which minimizes secondary interactions with the column's stationary phase (especially residual silanols) and leads to sharper, more symmetrical peaks.
Q4: Can derivatization help improve the chromatography of this compound?
A4: Yes, derivatization is a common strategy, particularly for UV-based detection, as L-Citrulline lacks a strong chromophore.[5] Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) can be used to add a UV-active or fluorescent tag. This process increases the hydrophobicity of the molecule, making it more amenable to reversed-phase chromatography and often resulting in improved peak shape and retention. However, for LC-MS/MS analysis, derivatization is often unnecessary and may introduce complexity.
Troubleshooting Poor Peak Shape
Poor peak shape can compromise resolution and lead to inaccurate quantification. The following guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The basic amine group of L-Citrulline interacts with acidic residual silanols on the silica surface of the column. | • Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanols and the analyte.• Use a modern, high-purity, end-capped C18 column or a specialized column for polar analytes.• Switch to a HILIC column, which is designed for polar compounds. |
| Column Overload: Injecting too high a concentration or volume of the sample. | • Reduce the injection volume.• Dilute the sample. | |
| Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system can chelate with the analyte. | • Use a mobile phase with a competing chelator, such as a small amount of EDTA.• Employ metal-free or bio-inert columns and system components. | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. | • Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse: Using a mobile phase with excessively high aqueous content on certain RP columns can cause the stationary phase to "dewet." | • Ensure the column is stable in high-aqueous mobile phases (look for "AQ" or similar designations).• Increase the organic content of the mobile phase if possible, or switch to HILIC. | |
| Broad Peaks | Poor Mass Transfer: High flow rates or viscous mobile phases can lead to peak broadening. | • Reduce the flow rate.• Increase the column temperature to decrease mobile phase viscosity and improve kinetics (e.g., 30-40°C). |
| Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector. | • Use tubing with a smaller internal diameter and minimize its length.• Ensure all fittings are properly connected. | |
| Column Degradation: The column has reached the end of its lifespan or has been contaminated. | • Wash the column according to the manufacturer's instructions.• Replace the column with a new one. |
Experimental Protocols
Below are two starting-point methodologies for the analysis of this compound, one for reversed-phase and one for HILIC.
Protocol 1: Isocratic Reversed-Phase HPLC
This method is adapted from studies that achieved efficient separation of L-Citrulline without derivatization.
| Parameter | Condition |
| Column | Gemini C18 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 5-10 µL |
| Detection | MS/MS (or UV at 195-210 nm if concentration is high) |
| Sample Diluent | Mobile Phase |
Protocol 2: HILIC with Gradient Elution
This method is based on general principles for separating polar amino acids and offers good retention and peak shape.
| Parameter | Condition |
| Column | Waters XBridge BEH Amide (150 x 3.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.15% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Detection | MS/MS |
| Sample Diluent | 75:25 Acetonitrile:Water |
| Gradient Program | 0-1 min (90% B), 1-5 min (90% to 60% B), 5-5.1 min (60% to 90% B), 5.1-8 min (90% B) |
Visual Guides
Troubleshooting Workflow for Peak Shape Issues
The following diagram provides a logical workflow for diagnosing and resolving common peak shape problems.
Caption: A decision tree for troubleshooting chromatographic peak shape issues.
Influence of pH on this compound Ionization State
Understanding the ionization state of this compound is key to controlling its chromatographic behavior.
Caption: The ionization state of this compound at different pH levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Citrulline-d6 Stability in Biological Samples
Welcome to the technical support center for L-Citrulline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in biological samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of L-Citrulline, an amino acid involved in the urea cycle and nitric oxide pathway.[1][2] The deuterium labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), allowing for accurate measurement of endogenous L-Citrulline in biological samples.[1]
Q2: What are the most critical factors affecting the stability of this compound in biological samples?
The stability of this compound, much like its non-deuterated counterpart, is primarily influenced by storage temperature, the duration of storage, and the number of freeze-thaw cycles. Improper handling and storage can lead to degradation and compromise the accuracy of experimental results.
Q3: What are the recommended storage conditions for biological samples containing this compound?
For long-term storage, it is recommended to keep plasma, serum, and urine samples frozen at -20°C or ideally at -80°C.[3] For short-term storage, samples may be kept at 4°C for a limited period, although freezing is preferable to minimize potential degradation.
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
While L-Citrulline has been shown to be relatively stable through multiple freeze-thaw cycles, it is best practice to minimize the number of cycles. Ideally, samples should be aliquoted after collection to avoid repeated freezing and thawing of the entire sample. Some studies on general amino acid stability suggest that up to three freeze-thaw cycles may be acceptable for many analytes.
Q5: Can I store whole blood samples before processing for this compound analysis?
It is recommended to process whole blood samples to plasma or serum as soon as possible after collection. However, one study found that citrulline in whole blood was stable for at least 2 days at room temperature. For optimal results, centrifugation and separation of plasma or serum should be performed promptly.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Sample degradation due to improper storage. | Ensure samples are stored at -80°C for long-term storage and minimize storage time at 4°C or room temperature. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freeze-thaw cycles of the bulk sample. | |
| Inefficient protein precipitation. | Optimize the protein precipitation protocol. Acetonitrile is a commonly used and effective precipitant. | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to analysis. Use a consistent protocol for thawing and mixing samples. |
| Matrix effects in the analytical method. | Ensure the analytical method (e.g., LC-MS/MS) is properly validated for the specific biological matrix being used. Matrix-matched calibration standards may be necessary. | |
| Presence of interfering peaks in the chromatogram | Contamination of the sample or analytical system. | Use high-purity solvents and reagents. Thoroughly clean the analytical instrument between runs. |
| Potential degradation products. | Investigate potential degradation pathways. Ensure proper sample storage and handling to minimize degradation. | |
| Unexpectedly high this compound concentrations | Inaccurate spiking of the internal standard. | Calibrate pipettes regularly and ensure accurate addition of the this compound internal standard solution to all samples, standards, and quality controls. |
| Co-elution with an interfering compound. | Optimize the chromatographic separation to resolve this compound from any interfering peaks. |
Stability Data
While specific quantitative stability data for this compound is not extensively published, its stability is expected to be very similar to that of endogenous L-Citrulline. The following tables summarize the stability of L-Citrulline in various biological matrices under different conditions, which can be used as a reliable guide for handling samples containing this compound.
Table 1: Stability of L-Citrulline in Whole Blood, Plasma, and Serum
| Matrix | Storage Temperature | Duration | Stability | Reference |
| Whole Blood | Room Temperature | Up to 72 hours | Stable | |
| Whole Blood | 4°C | Up to 72 hours | Stable | |
| Plasma/Serum | Room Temperature | Up to 7 days | Stable | |
| Plasma/Serum | 4°C | Up to 7 days | Stable | |
| Serum | -20°C | Up to 3 months | Adequate stability | |
| Serum | Freeze-Thaw Cycles (up to 10) | - | Adequate stability | |
| Serum | 4°C | Up to 24 hours | Stable | |
| Serum | 22°C | Up to 24 hours | Stable | |
| Serum | Freeze-Thaw Cycles (up to 3) | - | Stable |
Table 2: Long-Term Stability of L-Citrulline in Dried Blood Spots
| Storage Condition | Duration | Degradation | Reference |
| 1 year at 4°C followed by 4 years at room temperature | 5 years | Significant degradation |
Experimental Protocols
Protocol 1: Sample Collection and Processing for Plasma and Serum
-
Blood Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes.
-
Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection.
-
Aliquoting: Carefully aspirate the supernatant (plasma or serum) and transfer it into pre-labeled cryovials. It is highly recommended to create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Protein Precipitation for LC-MS/MS Analysis
-
Sample Thawing: Thaw the plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control.
-
Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health [mdpi.com]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isobaric Interferences with L-Citrulline-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isobaric interferences during the analysis of L-Citrulline, with a focus on the use of L-Citrulline-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of L-Citrulline analysis?
A1: Isobaric interference occurs when molecules with the same nominal mass-to-charge ratio (m/z) as the analyte of interest (L-Citrulline) are co-eluted and co-fragmented during mass spectrometry analysis. This can lead to inaccurate quantification. A common source of isobaric interference for L-Citrulline (MW: 175.19 g/mol ) is L-Arginine (MW: 174.19 g/mol ), which differs by only 1 Dalton.[1][2] The ¹³C-isotope of an arginine fragment ion can overlap with the monoisotopic fragment ion of citrulline, causing interference.[1][3]
Q2: How can this compound help in resolving isobaric interferences?
A2: this compound is a deuterium-labeled internal standard for L-Citrulline.[4] By incorporating stable heavy isotopes, its mass is shifted, allowing it to be distinguished from the unlabeled L-Citrulline and any potential isobaric interferences by the mass spectrometer. It is used to normalize for variations in sample preparation and instrument response, leading to more accurate quantification.
Q3: What are the common mass transitions for L-Citrulline and its deuterated internal standards?
A3: Multiple reaction monitoring (MRM) is typically used for quantification. The following table summarizes common MRM transitions for L-Citrulline and its deuterated analogs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Citrulline | 176.1 | 159.1 | |
| 176 | 70 | For quantification | |
| 176 | 113 | For confirmation | |
| [Ureido-¹³C] citrulline | 177 | 160 | Internal Standard |
| L-Citrulline-d4 | 179.21 | - | Internal Standard |
| L-Citrulline-d5 | 181 | 164 | Internal Standard |
| L-Citrulline-d7 | 180 | 74 | Internal Standard |
Q4: Can high-resolution mass spectrometry (HRMS) alone solve the isobaric interference problem?
A4: While high-resolution mass spectrometry can distinguish between molecules with very close masses, it may not completely eliminate interference from isotopes of other molecules. For instance, the mass difference between citrulline and the ¹³C-isotope of an arginine fragment is very small (0.0193 Da), requiring a resolution of over 10,000 to resolve. While high-resolution instruments like q-TOF MS or Orbitrap MS can achieve this, the cost can be a limiting factor. Therefore, a combination of chromatographic separation, appropriate internal standards, and optimized MS/MS methods is often the most robust approach.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of L-Citrulline.
Problem 1: Inaccurate L-Citrulline quantification, suspecting interference from L-Arginine.
-
Cause: The ¹³C-isotopic peak of the [arginine+H–NH₃]⁺ fragment ion (m/z 159.1) can overlap with the monoisotopic peak of the [citrulline+H–NH₃]⁺ fragment ion (m/z 159.1), which is often used for quantification.
-
Solution 1: Chromatographic Separation:
-
Utilize a robust liquid chromatography (LC) method to separate L-Citrulline from L-Arginine before they enter the mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating these polar compounds.
-
-
Solution 2: Use of Unique Product Ions:
-
Select a unique product ion for L-Citrulline that is not common to L-Arginine fragments. For example, while m/z 159.1 can be a common fragment, other transitions like 176→70 can be used for more specific quantification of L-Citrulline.
-
-
Solution 3: Mathematical Correction:
-
The interference signal from the ¹³C-isotopic peak of the arginine fragment can be estimated and subtracted from the total signal. This is based on the known natural isotopic distribution of carbon. The interference signal is approximately 7.9% of the monoisotopic peak area of the [arginine+H–NH₃]⁺ fragment.
-
Problem 2: Poor signal or no peak observed for L-Citrulline or this compound.
-
Cause: This could be due to issues with sample preparation, LC conditions, or MS settings.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure proper protein precipitation and extraction. A common method involves precipitation with acetonitrile.
-
Check LC System:
-
Confirm that the correct mobile phases are being used and that there is flow.
-
Ensure the column is appropriate for the separation (e.g., HILIC column for polar compounds).
-
Check for any leaks or blockages in the system.
-
-
Optimize MS Parameters:
-
Verify that the correct MRM transitions are being monitored.
-
Check the ion source settings (e.g., spray voltage, gas flows, temperature) to ensure efficient ionization.
-
Perform a system suitability test or inject a known standard to confirm instrument performance.
-
-
Problem 3: High background noise or extraneous peaks in the chromatogram.
-
Cause: Contamination from solvents, glassware, or the sample matrix can lead to high background noise.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize background ions.
-
Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid contamination.
-
Optimize Sample Preparation: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression or background noise.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.
-
Experimental Protocols
Protocol 1: Sample Preparation for L-Citrulline Analysis in Plasma
This protocol is based on a UPLC-MS/MS method for rapid plasma citrulline measurement.
-
Materials:
-
L-Citrulline standard
-
L-Citrulline-d7 internal standard (IS)
-
Acetonitrile (ULC/MS grade)
-
Formic acid (FA)
-
0.1 mol/L HCl
-
Plasma samples
-
-
Procedure:
-
To 10 µL of plasma, blank (water), or standard solution, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of a solution of acetonitrile/water (9:1, v/v) containing the L-Citrulline-d7 internal standard (concentration of 0.2 mg/L).
-
Vortex mix the solution thoroughly.
-
Centrifuge for 5 minutes at 16,000 x g.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Method for L-Citrulline Quantification
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
-
LC System: Waters ACQUITY UPLC system or equivalent.
-
Column: HILIC column, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% (v/v) Formic Acid
-
B: Acetonitrile with 0.1% (v/v) Formic Acid
-
-
Gradient Program:
-
Flow rate: 0.45 mL/min (unless otherwise specified)
-
Initial: 90% B
-
0 to 2.5 min: Gradient to 55% B
-
2.5 to 3.5 min: 2% B
-
3.5 to 4.9 min: Return to 90% B at 0.60 mL/min
-
4.9 to 5 min: 90% B
-
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-Citrulline: 176 → 70 (quantification), 176 → 113 (confirmation)
-
L-Citrulline-d7 (IS): 180 → 74 (quantification)
-
-
MS Parameters:
-
Dwell time: 0.120 sec
-
Cone gas: 50 L/h
-
Cone voltage: 20.0 V
-
Collision energy: 22 eV (for 176→70 and 180→74), 15 eV (for 176→113)
-
Visualizations
Caption: Experimental workflow for L-Citrulline quantification.
Caption: Logic for resolving isobaric interference.
References
- 1. Study of Isobaric Interference in Quantification of Citrulline by Parallel Fragmentation Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Study of Isobaric Interference in Quantification of Citrulline by Parallel Fragmentation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
L-Citrulline Calibration Curve Technical Support Center
Welcome to the technical support center for achieving linearity in L-Citrulline calibration curves. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of L-Citrulline.
Frequently Asked Questions (FAQs)
Q1: My L-Citrulline calibration curve is not linear. What are the common causes?
A1: Non-linearity in L-Citrulline calibration curves can stem from several factors throughout the experimental workflow. The most common issues include:
-
Improper Standard Preparation: Inaccurate serial dilutions, errors in initial stock solution concentration, or instability of the standards can lead to a non-linear response. L-Citrulline is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided.[1]
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Inappropriate Concentration Range: The selected concentration range for your standards may exceed the linear dynamic range of your analytical instrument.[2][3] At very high concentrations, detector saturation can occur, leading to a plateau in the signal.[2] Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.[2]
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Matrix Effects: When analyzing complex biological samples (e.g., plasma, urine, cell lysates), other molecules in the sample matrix can interfere with the detection of L-Citrulline, causing ion suppression or enhancement in mass spectrometry, or interfering peaks in chromatography.
-
Issues with Derivatization (if applicable): For methods requiring derivatization (e.g., with o-phthaldialdehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) for UV or fluorescence detection), incomplete or inconsistent reactions can lead to non-linear results. The reaction conditions, such as pH, temperature, and reagent concentration, are critical.
-
Instrumental Factors: Problems with the analytical instrument, such as a deteriorating HPLC column, a failing detector lamp, or inconsistent injection volumes, can all contribute to poor linearity.
Q2: How can I troubleshoot a non-linear calibration curve for L-Citrulline analysis by HPLC?
A2: A systematic approach is crucial for troubleshooting. The following flowchart outlines a logical sequence of steps to identify and resolve the source of non-linearity.
Q3: What is a good starting concentration range for an L-Citrulline calibration curve?
A3: The optimal concentration range depends on the analytical method and the expected concentration of L-Citrulline in your samples. However, here are some typical ranges reported in the literature for different methods:
| Analytical Method | Typical Concentration Range | Correlation Coefficient (R²) | Reference |
| Isocratic RP-HPLC-UV | 0.1–1000 µg/mL | ≥ 0.9956 | |
| RP-HPLC with OPA Derivatization | 0.1-1000 µg/mL | ≥ 0.998 | |
| HPLC with FMOC-Cl Derivatization | 1–100 µM | Linear | |
| Colorimetric (Diacetyl Monoxime) | 0–400 µM | Highly reproducible | |
| Enzymatic Assay | 0–50 µM | 0.9998 |
It is recommended to perform a preliminary experiment with a wide range of concentrations to determine the linear dynamic range for your specific instrument and assay conditions. For method validation, it is good practice to use at least five concentration levels.
Troubleshooting Guides
Issue 1: Poor Linearity at High Concentrations (Curve Plateauing)
Possible Cause: Detector saturation is a common reason for a calibration curve to lose linearity and plateau at high analyte concentrations. This means the detector is unable to respond proportionally to further increases in L-Citrulline.
Troubleshooting Steps:
-
Dilute the Highest Concentration Standards: Prepare new standards at the higher end of your curve that are more diluted.
-
Narrow the Calibration Range: Adjust your calibration range to exclude the concentrations that are causing the plateau.
-
Check Injection Volume: If possible, reduce the injection volume to introduce less analyte into the system.
-
Wavelength Selection (for UV detection): Ensure you are using an appropriate wavelength for detection. While some methods use wavelengths as low as 195 nm, this can sometimes lead to higher background noise and potential interference.
Issue 2: Inconsistent Results at Low Concentrations
Possible Cause: The concentrations of your lower standards may be at or below the Limit of Quantification (LOQ) or Limit of Detection (LOD) of your method. This can lead to high variability and poor accuracy.
Troubleshooting Steps:
-
Determine the LOQ and LOD: If you haven't already, experimentally determine the LOQ and LOD for your L-Citrulline assay. The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
Adjust the Lower End of the Calibration Range: Ensure the lowest point on your calibration curve is at or above the LOQ.
-
Improve Signal-to-Noise Ratio:
-
Optimize chromatographic conditions (e.g., mobile phase composition, flow rate) to improve peak shape and resolution.
-
For derivatization-based methods, ensure the reaction is optimized for maximum signal.
-
Check the cleanliness of your system to reduce background noise.
-
Experimental Protocols
Protocol 1: Preparation of L-Citrulline Standards for HPLC
This protocol describes the preparation of a stock solution and working standards for generating a calibration curve.
Materials:
-
L-Citrulline powder (high purity)
-
Deionized water or appropriate solvent (e.g., methanol, depending on the method)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of L-Citrulline powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of deionized water (or your chosen solvent).
-
Bring the flask to the 10 mL mark with the solvent.
-
Mix thoroughly by inversion. This stock solution can be stored at -20°C.
-
-
Prepare Working Standards by Serial Dilution:
-
Label a series of vials or tubes for your desired concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
Create the highest concentration standard by diluting the stock solution.
-
Perform serial dilutions to create the subsequent standards. For example, to make the 500 µg/mL standard, mix an equal volume of the 1000 µg/mL standard and the solvent.
-
Always use calibrated pipettes for accurate dilutions.
-
Protocol 2: General Isocratic RP-HPLC Method
This is a general method that can be adapted for L-Citrulline quantification without derivatization.
-
Column: C18 column (e.g., Gemini C18).
-
Mobile Phase: 0.1% Phosphoric Acid (H₃PO₄) in deionized water.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 195 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Note: This method may require optimization for your specific instrument and sample type. Factors like mobile phase composition and column choice can significantly impact separation and sensitivity.
References
potential for mass interference when using common product ions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering mass interference issues, particularly those arising from common product ions in tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is common product ion interference?
Common product ion interference is a specific type of isobaric interference that occurs at the fragment ion level (MS2) in tandem mass spectrometry. It happens when a target analyte and an unrelated, co-eluting compound have different precursor masses but, upon fragmentation in the collision cell, both generate a product ion of the same mass-to-charge ratio (m/z).[1][2][3] This leads to an artificially inflated signal for the shared product ion, compromising the accuracy and reliability of quantitative measurements. This issue is particularly prevalent in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assays.[4][5]
Q2: What are the common sources of this type of interference?
Interference from common product ions can originate from various sources, which often requires careful investigation to identify.
-
Structurally Related Compounds: Metabolites (Phase I or II), isomers, or analogues of the parent drug can fragment in similar ways, producing identical product ions. This is a significant challenge in drug metabolism studies where a parent drug and its metabolites are present in the same sample.
-
Compounds of the Same Chemical Class: In fields like environmental or food safety analysis, different pesticides or contaminants belonging to the same chemical family may share common structural motifs that yield the same product ions upon fragmentation.
-
Matrix Components: Endogenous compounds from complex biological matrices (e.g., plasma, urine) can sometimes produce fragment ions that are isobaric to an analyte's product ion.
-
Contaminants: Ubiquitous contaminants like plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol), or detergents can leach into samples and generate interfering signals.
-
In-source Fragmentation: Unintended fragmentation of a labile metabolite or co-eluting compound in the ion source can generate an ion that is isobaric to the target analyte's precursor ion. This ion is then selected and fragmented, potentially creating interference.
Q3: How can I detect potential interference in my assay?
Detecting this interference requires diligent data review and specific experiments, as it may not be immediately obvious from automated quantification software.
-
Monitor Multiple MRM Transitions: The most robust method for detection is to monitor at least two or three product ions for your analyte. In the absence of interference, the ratio of the peak areas for these transitions should remain constant across all samples and calibration standards. A significant deviation in these ion ratios for a given sample is a strong indicator of interference affecting one of the transitions.
-
Analyze Blank Matrix Samples: Inject extracted blank matrix samples (samples with no analyte) and monitor the MRM transitions for your analyte. Any peak that appears at the expected retention time of your analyte points to an interference from the matrix itself.
-
Visual Inspection of Chromatograms: Carefully examine the peak shape of each transition. A distorted, broad, or split peak for one product ion compared to a clean, symmetrical peak for another can indicate that a co-eluting interference is contributing to the signal.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, analyzing the sample on a high-resolution instrument like a Q-TOF or Orbitrap can help resolve the analyte's product ion from the interfering ion if their exact masses are different.
Q4: My assay shows signs of interference. What are the strategies to resolve it?
Resolving common product ion interference involves enhancing the overall selectivity of the method. This can be achieved through chromatographic, mass spectrometric, or sample preparation strategies.
-
Chromatographic Resolution: The most direct approach is to chromatographically separate the analyte from the interfering compound. Modifying the liquid chromatography (LC) method can often resolve the issue.
-
Mass Spectrometric Resolution: If chromatography fails, you may need to re-optimize the MS method. This involves finding a more specific, higher m/z product ion for your analyte that is not shared with the interfering compound.
-
Enhanced Sample Preparation: Improving the sample cleanup procedure can remove the interfering compound before it is ever introduced into the LC-MS system.
Troubleshooting Guides and Protocols
Guide 1: Verifying Interference Using Ion Ratios
This guide outlines the process of using ion ratios from multiple MRM transitions to identify samples affected by interference.
Methodology:
-
Select Transitions: During method development, select a primary product ion for quantification (Quantifier) and at least one secondary product ion for confirmation (Qualifier).
-
Establish Reference Ratio: Analyze a clean standard or a high-concentration quality control (QC) sample. Calculate the average ratio of the Qualifier peak area to the Quantifier peak area. This is your reference ion ratio.
-
Set Acceptance Criteria: Define an acceptance window around the reference ratio (e.g., ±20%).
-
Analyze Samples: For each unknown sample, calculate the ion ratio.
-
Identify Interference: If a sample's ion ratio falls outside the established acceptance window, it indicates that one of the transitions is compromised by interference.
Data Presentation: Ion Ratio Analysis
| Sample ID | Quantifier Area (m/z 450 -> 150) | Qualifier Area (m/z 450 -> 250) | Ion Ratio (Qual/Quant) | Within ±20% of Reference (0.65)? | Status |
| Standard | 1,050,000 | 682,500 | 0.65 | Yes | Pass |
| Sample A | 520,000 | 332,800 | 0.64 | Yes | Pass |
| Sample B | 545,000 | 512,300 | 0.94 | No | Fail (Interference Suspected) |
| Sample C | 810,000 | 534,600 | 0.66 | Yes | Pass |
In the table above, Sample B shows a drastically different ion ratio, suggesting an interfering compound is contributing to the signal of the Qualifier ion (m/z 250).
Guide 2: Systematic Approach to Troubleshooting Interference
This workflow provides a logical path from identifying a potential issue to resolving it.
References
- 1. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Detection and Correction of Interference in SRM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Citrulline Analysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Citrulline, the choice of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides a comparative overview of commonly used deuterium-labeled L-Citrulline internal standards, with a focus on L-Citrulline-d6 and its alternatives. Experimental data from published analytical method validation studies are presented to facilitate an objective comparison of their performance.
The use of stable isotope-labeled internal standards in mass spectrometry-based quantification is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. For L-Citrulline, several deuterium-labeled variants are commercially available, including L-Citrulline-d4, this compound, and L-Citrulline-d7. While all serve the same fundamental purpose, their specific performance characteristics in a validated analytical method can differ. This guide summarizes key performance data from studies utilizing these standards.
Performance Comparison of L-Citrulline Stable Isotope-Labeled Internal Standards
The following table summarizes the performance characteristics of analytical methods validated using different deuterium-labeled L-Citrulline internal standards. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
| Performance Metric | This compound | L-Citrulline-d4 | L-Citrulline-d7 |
| Linearity (Range) | Data not available in searched literature | Not explicitly stated, but calibration curves were linear with r > 0.99 | 10 - 2000 µmol/L |
| Lower Limit of Quantification (LLOQ) | Data not available in searched literature | Defined as the lowest standard on the calibration curve with a precision of ≤20% and an accuracy of 80–120% | 0.12 µmol/L |
| Intra-day Precision (%RSD) | Data not available in searched literature | < 15%[1] | Not explicitly stated; overall precision reported |
| Inter-day Precision (%RSD) | Data not available in searched literature | < 15%[1] | Not explicitly stated; overall precision reported |
| Intra-day Accuracy (%Bias) | Data not available in searched literature | < 15%[1] | Not explicitly stated; overall accuracy reported |
| Inter-day Accuracy (%Bias) | Data not available in searched literature | < 15%[1] | Not explicitly stated; overall accuracy reported |
| Matrix | Not applicable | Cell lysate, cell incubation media, rat plasma, rat urine[1] | Human plasma |
Note: While this compound is commercially available as a stable isotope-labeled internal standard, specific published validation data was not identified in the conducted search. The selection of an appropriate internal standard should consider factors such as the degree of isotopic enrichment, the position of the labels to prevent in-source fragmentation loss, and potential for chromatographic separation from the unlabeled analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used in the validation of methods employing L-Citrulline-d4 and L-Citrulline-d7.
Method Using L-Citrulline-d4
-
Sample Preparation: To 20 µL of sample (cell lysate, media, diluted plasma, or urine), 20 µL of internal standard solution (containing D4-CIT) and 120 µL of mobile phase B were added for protein precipitation. The mixture was centrifuged at 10,000 x g for 20 minutes, and the supernatant was collected for analysis.
-
Chromatography: Hydrophilic-interaction liquid chromatography (HILIC) was employed for separation.
-
Mass Spectrometry: Detection was performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Method Using L-Citrulline-d7
-
Sample Preparation: 10 µL of plasma, blank, or standard solution was added to 50 µL of 0.1 mol/L HCl. This was mixed with 1 mL of an acetonitrile/water (9:1, v/v) solution containing the D7-citrulline internal standard. The mixture was vortexed and then centrifuged for 5 minutes at 16,000 x g. The resulting supernatant was transferred to autosampler vials for analysis.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a HILIC column (2.1 x 100 mm, 1.7 µm particles) was used for separation. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A tandem mass spectrometer with an atmospheric pressure electrospray ionization (AP-ESI) source operating in positive ion mode was used. The mass-to-charge (m/z) transition for L-Citrulline was 176→70 for quantification, and for the D7-Citrulline internal standard, it was 180→74.
Analytical Workflow
The general workflow for the quantification of L-Citrulline using a stable isotope-labeled internal standard and LC-MS/MS is depicted in the following diagram.
Caption: General workflow for L-Citrulline quantification using LC-MS/MS.
Signaling Pathway Context
L-Citrulline is a key amino acid in the nitric oxide (NO) cycle. The accurate measurement of L-Citrulline is crucial for studying the activity of nitric oxide synthase (NOS) and related metabolic pathways.
Caption: The enzymatic conversion of L-Arginine to L-Citrulline and Nitric Oxide by NOS.
References
A Comparative Guide to L-Citrulline-d6 and L-Citrulline-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, and for the analysis of L-Citrulline, various deuterated forms are available. This guide provides a comprehensive comparison of L-Citrulline-d6 and L-Citrulline-d4 as internal standards, offering insights into their performance, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By adding a known amount of an internal standard to a sample at the beginning of the workflow, any loss of the analyte during extraction, handling, or injection, as well as variations in instrument response, can be normalized. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, and deuterated standards, being chemically identical to the analyte with only a mass difference, are considered the most effective for this purpose.
Performance Comparison: this compound vs. L-Citrulline-d4
The primary advantage of a higher degree of deuteration (d6 vs. d4) is a greater mass difference from the unlabeled analyte. This can be beneficial in minimizing potential isotopic crosstalk, where the isotopic peaks of the analyte interfere with the signal of the internal standard, or vice versa. However, a higher degree of deuteration can sometimes lead to a slight difference in retention time in liquid chromatography, a phenomenon known as the "isotope effect." If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially leading to inaccuracies.
The optimal choice between this compound and L-Citrulline-d4 may therefore depend on the specific analytical method, the complexity of the sample matrix, and the resolution of the mass spectrometer.
Data Presentation: Quantitative Performance of Deuterated L-Citrulline Internal Standards
The following table summarizes the performance characteristics of deuterated L-Citrulline internal standards based on available literature. It is important to note that the data for L-Citrulline-d4 and L-Citrulline-d7 are more prevalent in published methods. The performance of this compound is expected to be comparable, though specific validation data is less commonly reported.
| Parameter | L-Citrulline-d4 | L-Citrulline-d7 | Notes |
| Linearity (R²) | > 0.99 | > 0.999 | Both standards demonstrate excellent linearity over a wide concentration range. |
| Intra-day Precision (%RSD) | < 15% | < 3.9% | The precision is well within the acceptable limits for bioanalytical methods. |
| Inter-day Precision (%RSD) | < 15% | < 3.9% | Demonstrates good reproducibility of the method over time. |
| Accuracy (% Bias) | Within ±15% | 98.0% to 100.3% | The methods show high accuracy in quantifying L-Citrulline concentrations. |
| Recovery | Not explicitly stated in all studies, but the use of a co-eluting IS compensates for recovery losses. | 98.0% to 100.3% | High recovery indicates an efficient extraction process. |
| Matrix Effect | The use of an isotope-labeled internal standard is intended to minimize matrix effects.[1] | Minimal matrix effects reported when using a deuterated internal standard. | Proper method validation should always include a thorough assessment of matrix effects. |
| Mass Transitions (m/z) | 180.2 → 74.1[1] | 180 → 74[2][3] | The specific mass transitions will depend on the instrument and tuning. |
Note: The performance of this compound as an internal standard is expected to be similar to L-Citrulline-d4 and L-Citrulline-d7, as it is also a stable isotope-labeled analog.[4] However, specific quantitative data from peer-reviewed publications is limited. Researchers should perform their own method validation to establish the performance characteristics for their specific application.
Experimental Protocols
Below is a representative experimental protocol for the quantification of L-Citrulline in human plasma using a deuterated internal standard by LC-MS/MS. This protocol is a composite based on several published methods.
Sample Preparation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma, add 10 µL of the working solution of the deuterated L-Citrulline internal standard (e.g., L-Citrulline-d4 or this compound) in a suitable solvent (e.g., water or methanol). The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.
-
Protein Precipitation: Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol or acetonitrile) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar analytes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Citrulline: m/z 176.1 → 70.1 (quantifier), 176.1 → 159.1 (qualifier)
-
L-Citrulline-d4: m/z 180.2 → 74.1
-
This compound: The precursor ion would be approximately m/z 182.2. The product ion would likely be similar to the d4 standard, but would need to be optimized.
-
-
Data Analysis: The concentration of L-Citrulline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of L-Citrulline.
Mandatory Visualizations
L-Citrulline Metabolic Pathways
References
A Comparative Guide to the Accuracy and Precision of L-Citrulline Assays: A Focus on L-Citrulline-d6 Based Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of L-citrulline, a non-proteinogenic amino acid, is critical in various research fields, including the study of the urea cycle, nitric oxide (NO) synthesis, and intestinal function. This guide provides an objective comparison of the performance of L-Citrulline-d6 based liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays with alternative methods, supported by experimental data.
Overview of L-Citrulline Quantification Methods
The quantification of L-citrulline in biological matrices is predominantly achieved through three main analytical techniques:
-
Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS): This is considered the gold standard method due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, corrects for matrix effects and variations in sample preparation and instrument response.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods are widely used and can provide good sensitivity and reproducibility. They often require pre-column or post-column derivatization to enhance the detection of L-citrulline.
-
Enzymatic and Colorimetric Assays: These methods are typically based on the enzymatic conversion of L-citrulline or a chemical reaction that produces a detectable color change. They are often used in high-throughput screening applications but may be more susceptible to interferences compared to chromatographic methods.
Quantitative Data Presentation
The following tables summarize the performance characteristics of different L-citrulline quantification methods based on published validation data.
Table 1: Comparison of Accuracy and Precision for L-Citrulline Quantification Methods
| Method | Analyte | Internal Standard | Matrix | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |
| UPLC-MS/MS | L-Citrulline | L-Citrulline-d7 | Plasma | 95.0 - 105.0 | < 5.0 | < 10.0 | [1] |
| LC-MS/MS | L-Citrulline | L-Citrulline-d4 | Plasma | 86.6 - 113.4 | 1.8 - 11.0 | 4.8 - 9.1 | |
| HPLC-UV | L-Citrulline | (Not specified) | Plasma | Not explicitly stated, but showed "perfect agreement" with UPLC-MS/MS | < 5.0 | < 10.0 | [1] |
| Enzymatic Assay | L-Citrulline | (Not applicable) | Plasma | 94.6 - 106.3 (Recovery) | 3.5 - 6.2 | 4.1 - 7.8 | [2] |
| HPLC with Fluorescence | L-Arginine, L-Citrulline, ADMA | (Not specified) | Plasma | 92 - 96 (Recovery) | 1.9 - 4.7 | 5.2 - 6.5 | [3] |
CV: Coefficient of Variation
Table 2: Linearity and Sensitivity of L-Citrulline Quantification Methods
| Method | Linearity Range (µM) | Lower Limit of Quantification (LLOQ) (µM) | Reference |
| UPLC-MS/MS (with L-Citrulline-d7) | 0.5 - 2000 | 0.5 | |
| LC-MS/MS (with L-Citrulline-d4) | 1 - 1000 | 1 | |
| HPLC-UV | Not specified | Not specified | |
| Enzymatic Assay | 1 - 100 | 0.4 | |
| HPLC with Fluorescence | 0 - 1000 | 0.240 |
Experimental Protocols
Key Experiment 1: L-Citrulline Quantification by LC-MS/MS with this compound (Internal Standard)
This protocol is a generalized procedure based on common practices for stable isotope dilution mass spectrometry.
1. Sample Preparation:
- To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
- Precipitate proteins by adding 200 µL of ice-cold methanol.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from high organic to high aqueous content.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- L-Citrulline: Q1 m/z 176.1 -> Q3 m/z 70.1
- This compound: Q1 m/z 182.1 -> Q3 m/z 74.1 (example transition, may vary based on labeling pattern)
- Optimize collision energy and other MS parameters for maximum signal intensity.
3. Quantification:
- Generate a calibration curve by plotting the peak area ratio of L-citrulline to this compound against the concentration of L-citrulline standards.
- Determine the concentration of L-citrulline in the samples from the calibration curve.
Key Experiment 2: L-Citrulline Quantification by HPLC with UV Detection
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation and Derivatization:
- Deproteinize plasma samples with an equal volume of 10% trichloroacetic acid.
- Centrifuge to pellet the precipitated protein.
- Derivatize the supernatant containing L-citrulline with a suitable agent such as o-phthalaldehyde (OPA) in the presence of a thiol to form a UV-active derivative.
2. HPLC Analysis:
- Chromatographic Separation:
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection:
- Wavelength: Typically around 340 nm for OPA derivatives.
3. Quantification:
- Construct a calibration curve using derivatized L-citrulline standards.
- Quantify L-citrulline in samples based on the peak area of the derivative.
Key Experiment 3: L-Citrulline Quantification by Enzymatic Assay
This protocol is based on a commercially available fluorometric assay kit.
1. Sample Preparation:
- Deproteinize samples using a 10 kDa spin column to remove enzymes that may interfere with the assay.
2. Assay Procedure:
- Prepare a standard curve using the provided L-Citrulline standard.
- Add samples and standards to a 96-well plate.
- Add the reaction mix containing the citrulline converting enzyme and developer to each well.
- Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes).
- Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
3. Calculation:
- Subtract the blank reading from all standard and sample readings.
- Plot the standard curve and determine the L-citrulline concentration in the samples.
Mandatory Visualizations
Caption: The Urea Cycle Pathway.
Caption: The Nitric Oxide Synthesis Pathway.
Caption: A typical experimental workflow for an LC-MS/MS based assay.
Conclusion
For researchers requiring the highest level of accuracy, precision, and specificity for L-citrulline quantification, the This compound based LC-MS/MS assay is the recommended method . The use of a stable isotope-labeled internal standard effectively minimizes analytical variability and matrix-associated interferences, ensuring reliable and robust data.
HPLC methods offer a viable alternative, particularly when mass spectrometry is not available. While they can provide good performance, they may require more extensive method development and validation, especially concerning the derivatization step, and may be more prone to interferences compared to LC-MS/MS.
Enzymatic and colorimetric assays are best suited for rapid, high-throughput screening applications where the highest degree of accuracy and specificity is not the primary requirement. These methods are generally less expensive and require less specialized equipment but are more susceptible to interferences from other components in the biological matrix.
The choice of the most appropriate assay depends on the specific research question, the required level of data quality, available resources, and the number of samples to be analyzed. For pivotal studies in drug development and clinical research, the superior performance of stable isotope dilution LC-MS/MS assays makes them the unequivocal method of choice.
References
A Researcher's Guide to Cross-Validation of L-Citrulline Assays Across Laboratories
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of L-Citrulline is critical for studies related to nitric oxide synthesis, urea cycle disorders, and intestinal function. This guide provides a comprehensive comparison of common L-Citrulline assay methodologies, offering supporting data and detailed protocols to facilitate cross-laboratory validation and ensure data consistency.
The quantification of L-Citrulline in biological matrices is performed using a variety of analytical techniques, each with its own set of advantages and limitations. The choice of assay can significantly impact the comparability of data between different laboratories. This guide focuses on the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)/Enzymatic Assays.
Comparative Performance of L-Citrulline Assays
The performance of an assay is determined by several key parameters, including accuracy, precision, linearity, and sensitivity (limit of detection and quantification). The following tables summarize quantitative data from various studies to provide a comparative overview of different L-Citrulline assay methods.
| Assay Method | Matrix | Intra-Assay Precision (%RSD/%CV) | Inter-Assay Precision (%RSD/%CV) | Accuracy (% Recovery) | Linearity (R²) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 1.1 - 4.4 | 1.4 - 5.2 | 95.7 - 105.9 | >0.99 | <10% imprecision | [1] |
| LC-MS/MS | Human Plasma | 1.0 - 5.0 | 2.0 - 4.2 | 89.9 - 106.9 | >0.99 | Not Specified | [1] |
| LC-MS/MS | Human Serum | Not Specified | Not Specified | Not Specified | Not Specified | 1.08 µM | [2] |
| HPLC-UV | Human Plasma | < 5 - 10% | < 5 - 10% | Excellent | Perfect over a 20,000 fold range | Not Specified | [3] |
| HPLC | Plasma | 1.9 (uremic) - 4.7 (normal) | 5.2 (uremic) - 6.5 (normal) | 92 - 95.6 | >0.99 | 0.05 µmol/L | [4] |
| ELISA | Human Plasma | Not Specified | Not Specified | Correlation with LC/MS (R²=0.9932) | Not Specified | 1.47 µM | |
| Enzymatic Assay | Aqueous Solution | Not Specified | Not Specified | High Linearity (R²=0.9998) | 0.9998 | 0.4 µM | |
| qNMR | Dietary Supplement | 5 | 4 | 103 - 105 | 0.9967 | Not Specified |
Table 1: Comparison of Performance Characteristics of Various L-Citrulline Assays. RSD: Relative Standard Deviation; CV: Coefficient of Variation; R²: Coefficient of Determination.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are outlines of typical methodologies for the key L-Citrulline assays.
High-Performance Liquid Chromatography (HPLC)
The HPLC method for L-Citrulline analysis often involves pre-column derivatization to enhance detection by UV or fluorescence detectors.
Sample Preparation:
-
Deproteinization: Plasma or serum samples are typically deproteinized by adding a precipitating agent such as methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Derivatization: The supernatant is then mixed with a derivatizing agent, for example, o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl), to form a fluorescent or UV-absorbent product.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for separation.
-
Detection: Detection is achieved using a UV or fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that often does not require derivatization.
Sample Preparation:
-
Protein Precipitation: Similar to HPLC, proteins are precipitated from the sample matrix using a solvent like methanol or acetonitrile. An internal standard (e.g., a stable isotope-labeled L-Citrulline such as D7-citrulline) is added before precipitation for accurate quantification.
-
Extraction: The supernatant containing L-Citrulline and the internal standard is collected for analysis.
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used to separate the polar L-Citrulline from other matrix components.
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Specific mass-to-charge (m/z) transitions for L-Citrulline and its internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification. For L-Citrulline, a common transition is m/z 176 → 70.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits provide a high-throughput and relatively simple method for L-Citrulline quantification.
Assay Procedure:
-
Sample Preparation: Plasma samples may require a specific extraction or dilution as per the kit manufacturer's instructions. It is important to avoid using hemolytic, icteric, or lipemic samples.
-
Assay Protocol: The assay typically involves the binding of L-Citrulline in the sample to a specific antibody coated on a microplate. Subsequent steps involve the addition of an enzyme-conjugated secondary antibody and a substrate that produces a measurable colorimetric signal. The intensity of the signal is proportional to the concentration of L-Citrulline in the sample.
Visualizing Workflows and Pathways
To further clarify the processes and relationships involved in L-Citrulline analysis and its biological context, the following diagrams are provided.
Caption: A typical workflow for a cross-laboratory validation study of L-Citrulline assays.
Caption: Simplified diagram of the Nitric Oxide (NO) synthesis pathway involving L-Citrulline.
Caption: Logical relationship for selecting an appropriate L-Citrulline assay.
Conclusion
The choice of an L-Citrulline assay should be guided by the specific requirements of the research, including the need for sensitivity, specificity, throughput, and the available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity. HPLC provides a robust and reliable alternative, while ELISA kits are well-suited for high-throughput screening. For successful cross-laboratory validation, it is imperative to use well-characterized and standardized protocols, including identical sample handling procedures and the use of certified reference materials. Regular participation in proficiency testing programs is also recommended to ensure ongoing accuracy and comparability of results.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Performance Under Pressure: A Comparative Guide to Inter-Assay and Intra-Assay Variability of Deuterated L-Citrulline Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of L-Citrulline is critical for a range of applications, from clinical diagnostics to metabolic research. In mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of L-Citrulline-d6 and other commonly used deuterated L-Citrulline stable isotope-labeled internal standards, with a focus on inter-assay and intra-assay variability.
This comparison draws upon data from various bioanalytical method validation studies to highlight the expected performance of these internal standards under typical experimental conditions. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is a widely accepted strategy to account for variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay.[1]
Comparative Analysis of Assay Precision
The precision of a bioanalytical method is a measure of the closeness of repeated individual measurements of an analyte. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Precision is evaluated at two levels: intra-assay variability (within-run precision) and inter-assay variability (between-run precision).[2]
The following table summarizes the reported intra- and inter-assay variability for L-Citrulline quantification using different deuterated internal standards. It is important to note that these data are collated from different studies and direct head-to-head comparisons were not available. The performance of an assay is highly dependent on the specific method, instrumentation, and laboratory conditions.
| Internal Standard | Analyte Concentration | Intra-Assay Variability (%CV) | Inter-Assay Variability (%CV) | Matrix | Reference |
| L-Citrulline-d7 | Not Specified | < 3.9% | < 3.9% | Plasma | [3] (from initial search) |
| L-Citrulline-d4 | Quality Control Samples | < 15% | < 15% | Cell Lysate, Media, Plasma, Urine | [4] |
| L-Citrulline-d4 | Quality Control Samples | 1.1 - 4.4% | 1.4 - 5.2% | Plasma (BSA used as blank matrix) | [5] |
| L-Citrulline-d4 | Quality Control Samples | 0.6 - 2.9% | 1.6 - 3.8% | Water (used as blank matrix) |
Data presented as reported in the respective studies. The specific concentrations of the quality control samples can be found in the cited literature.
The data indicates that LC-MS/MS methods for L-Citrulline quantification utilizing deuterated internal standards like L-Citrulline-d7 and L-Citrulline-d4 consistently achieve a high degree of precision, with both intra- and inter-assay variability generally falling well below the 15% threshold typically considered acceptable by regulatory agencies for bioanalytical method validation.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of L-Citrulline in biological matrices using a deuterated internal standard and LC-MS/MS, based on methodologies described in the referenced literature.
Sample Preparation
-
Thawing and Centrifugation: Frozen biological samples (e.g., plasma, urine) are thawed at room temperature and centrifuged to remove any particulate matter.
-
Protein Precipitation: A small aliquot of the sample (e.g., 20 µL) is mixed with a protein precipitation agent, typically a cold organic solvent like acetonitrile or methanol, containing the deuterated internal standard (e.g., this compound). The ratio of solvent to sample is usually high (e.g., 5:1) to ensure efficient protein removal.
-
Vortexing and Centrifugation: The mixture is vortexed vigorously to facilitate protein precipitation and then centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar analytes like L-Citrulline.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify L-Citrulline and its deuterated internal standard. This involves monitoring specific precursor-to-product ion transitions for each compound.
Data Analysis and Quantification
-
Peak Integration: The peak areas of the analyte (L-Citrulline) and the internal standard (e.g., this compound) are integrated from the resulting chromatograms.
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of a series of calibration standards.
-
Concentration Determination: The concentration of L-Citrulline in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Workflow for Assessing Assay Variability
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, including the assessment of inter-assay and intra-assay variability.
Caption: Workflow for assessing intra- and inter-assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous bioanalysis of L-arginine, L-citrulline, and dimethylarginines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Head-to-Head Battle: Derivatization vs. Non-Derivatization for L-Citrulline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-Citrulline, a key amino acid in the urea cycle and nitric oxide pathway, is paramount. The choice of analytical methodology can significantly impact the efficiency, sensitivity, and robustness of its measurement. This guide provides an objective comparison of derivatization and non-derivatization techniques for L-Citrulline analysis, supported by experimental data and detailed protocols to inform your selection process.
The central challenge in analyzing L-Citrulline and other amino acids lies in their polar nature and lack of a strong chromophore, making them difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns and detect using UV-Vis absorption. Historically, this has necessitated a chemical derivatization step to enhance their chromatographic retention and detectability. However, recent advancements in liquid chromatography and mass spectrometry have made direct, non-derivatization analysis a viable and attractive alternative.
At a Glance: Key Differences
| Feature | Derivatization Methods | Non-Derivatization Methods |
| Principle | Chemical modification of L-Citrulline to improve chromatographic and detection properties. | Direct analysis of unmodified L-Citrulline. |
| Primary Techniques | HPLC with UV/Fluorescence detection, LC-MS/MS. | LC-MS/MS, typically with HILIC or mixed-mode chromatography. |
| Common Derivatizing Agents | OPA, FMOC-Cl, Benzoyl Chloride, PITC. | None. |
| Sample Preparation | Multi-step: includes derivatization reaction. | Simpler: typically protein precipitation followed by dilution. |
| Analysis Time | Longer due to the derivatization step. | Faster, enabling higher throughput. |
| Advantages | Can enhance sensitivity and selectivity, allows for UV/Fluorescence detection. | Reduced sample preparation time and complexity, minimizes potential for derivatization-related errors.[1] |
| Disadvantages | Time-consuming, potential for incomplete reactions or derivative instability, reagent interference.[2][3] | Historically, challenges with chromatographic retention and sensitivity, requires LC-MS/MS.[1] |
Quantitative Performance: A Data-Driven Comparison
The selection of an analytical method often hinges on its quantitative performance. The following tables summarize key validation parameters for both derivatization and non-derivatization methods for L-Citrulline analysis, compiled from various studies. It is important to note that direct comparison between studies can be influenced by differences in instrumentation, sample matrix, and experimental conditions.
Derivatization Methods: Quantitative Data
| Derivatizing Agent | Method | Sample Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Recovery (%) |
| O-phthalaldehyde (OPA) | RP-HPLC-UV | Plant Extract | 0.1 - 1000 | 1 | 5 | < 2% (Intra- & Inter-day) | 94.94 - 101.95 |
| Phenylisothiocyanate (PITC) | RP-HPLC-UV | Plasma | 0 - 1000 µmol/L | 0.0201 µmol/L | 0.240 µmol/L | < 7.2% (Intra- & Inter-day) | 86.22 - 118.9 |
| Benzoyl Chloride | LC-QTOF-MS | Human Serum | Not Specified | 0.36 µM | 1.08 µM | Not Specified | Not Specified |
Non-Derivatization Methods: Quantitative Data
| Method | Sample Matrix | Linearity | Accuracy (% Bias) | Precision (%RSD) |
| HILIC-MS/MS | Human Plasma | Not Specified | 95.7 - 105.9 (Intra-assay) 96.6 - 103.8 (Inter-assay) | 1.1 - 4.4 (Intra-assay) 1.4 - 5.2 (Inter-assay) |
| Direct LC-MS/MS | Human Plasma | Not Specified | Acceptable | < 20% |
| HILIC-MS/MS | Human Plasma | Not Specified | 92.5 - 101.5 (Intra-assay) 95.3 - 99.8 (Inter-assay) | 0.6 - 2.9 (Intra-assay) 1.6 - 3.8 (Inter-assay) |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are crucial for successful implementation. Below are representative protocols for a common derivatization method using O-phthalaldehyde (OPA) and a direct non-derivatization LC-MS/MS method.
Derivatization Method: Pre-column Derivatization with OPA
This protocol is adapted from a method for the analysis of L-Citrulline in plant extracts.
1. Preparation of OPA Reagent:
-
Dissolve 5 mg of O-phthalaldehyde (OPA) in 0.05 mL of methanol.
-
Add 0.45 mL of 0.4 M boric acid/borate buffer (pH 9.5).
-
Add 25 µL of β-mercaptoethanol.
-
This solution should be freshly prepared daily.
2. Derivatization Procedure:
-
Mix 70 µL of the sample (or standard solution) with 10 µL of the OPA reagent.
-
Adjust the final volume to 1 mL with phosphate buffer (pH 7.5).
-
Incubate the mixture at 25°C for exactly 2 minutes.
3. HPLC Analysis:
-
Immediately inject the reaction mixture into the HPLC system.
-
Column: Zorbax Eclipse C18 SB-Aq column (250 × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mixture of (Methanol:Acetonitrile:Water at 45:45:10 v/v) and 0.1 M phosphate buffer (pH 7.5) at a ratio of 80:20 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 338 nm.
Non-Derivatization Method: Direct Injection LC-MS/MS
This protocol is a generalized procedure based on common direct injection methods for amino acid analysis in plasma.
1. Sample Preparation:
-
To 25 µL of plasma sample (or standard), add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Add an appropriate volume of an internal standard solution.
-
Add 225 µL of the initial mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) to dilute the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
2. LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Column: A column suitable for polar analytes, such as a HILIC or a mixed-mode column (e.g., Raptor Polar X).[1]
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component. Both phases are often modified with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for L-Citrulline and its internal standard.
Visualizing the Workflows and Pathways
To further clarify the processes and biological context, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice
The decision between derivatization and non-derivatization methods for L-Citrulline analysis is multifaceted and depends on the specific requirements of the study and the available instrumentation.
Derivatization methods remain a robust option, particularly when LC-MS/MS is not available or when high sensitivity with UV or fluorescence detection is required. They are well-established and have a long history of successful application. However, the additional sample preparation steps can be a significant drawback in high-throughput settings and introduce potential sources of variability.
Non-derivatization methods , particularly direct injection LC-MS/MS, represent the modern approach for L-Citrulline quantification. The primary advantages are speed and simplicity, which are critical in clinical and research laboratories processing large numbers of samples. While the initial investment in LC-MS/MS instrumentation is higher, the long-term benefits of reduced sample handling, faster turnaround times, and high specificity often outweigh the costs. The development of advanced stationary phases like HILIC and mixed-mode columns has largely overcome the historical challenges of retaining polar analytes like L-Citrulline.
For drug development and clinical research applications where high throughput, accuracy, and precision are paramount, the trend is clearly moving towards non-derivatization LC-MS/MS methods. For fundamental research or laboratories with existing HPLC-UV/Fluorescence infrastructure, derivatization methods continue to be a reliable and effective choice. Ultimately, a thorough evaluation of the analytical performance characteristics and workflow efficiency in the context of your specific research goals will guide the optimal method selection.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Commercially Available L-Citrulline-d6: A Quality Comparison
For researchers in drug development and metabolic studies, the quality of isotopically labeled internal standards is paramount for generating reliable and reproducible data. L-Citrulline-d6, a deuterated analog of L-Citrulline, is a critical tool for accurate quantification of its unlabeled counterpart in various biological matrices. This guide provides a comprehensive evaluation of this compound from several commercial sources, focusing on key quality attributes and providing detailed experimental protocols for in-house verification.
Comparison of Commercial this compound
A critical aspect of selecting a suitable isotopically labeled standard is the assurance of its chemical and isotopic purity. The following table summarizes the available quality control data for this compound from various commercial suppliers. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for lot-specific data.
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number | Chemical Purity (by HPLC) | Isotopic Purity (by MS) | Identity Confirmation |
| LGC Standards | C535702 | 100.00% (ELSD) | 98.7% | Conforms to structure (NMR, MS) |
| MedChemExpress | HY-N0391S2 | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. |
| Santa Cruz Biotechnology | sc-224423 | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. |
| Clearsynth | CS-D-0346 | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. | Data not publicly available. Request from supplier. |
Note: Data for MedChemExpress, Santa Cruz Biotechnology, and Clearsynth were not publicly available at the time of this publication. It is crucial for researchers to obtain the Certificate of Analysis for the specific lot they intend to purchase.
Experimental Protocols for Quality Verification
To ensure the quality and performance of this compound, independent verification is recommended. The following are detailed protocols for assessing the key quality parameters.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the chemical purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase: 0.1% Phosphoric acid in water
-
Solvent A: Water, HPLC grade
-
Solvent B: Acetonitrile, HPLC grade
-
This compound sample
-
L-Citrulline reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of the L-Citrulline reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the retention time of the L-Citrulline reference standard. Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Isotopic Purity Assessment by Mass Spectrometry (MS)
This protocol describes the determination of the isotopic purity of this compound using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation and Materials:
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase A (e.g., 1 µg/mL).
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be used to separate the analyte from any potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan or selected ion monitoring (SIM) to observe the mass-to-charge ratios (m/z) of the different isotopic species.
-
Expected m/z values:
-
L-Citrulline (d0): ~176.1
-
This compound: ~182.2
-
-
-
Data Analysis: Acquire the mass spectrum of the this compound sample. Determine the relative abundance of the peak corresponding to this compound (m/z ~182.2) and any peaks corresponding to lower deuteration levels or the unlabeled compound (m/z ~176.1). Calculate the isotopic purity as the percentage of the d6 species relative to the sum of all citrulline-related isotopic species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for confirming the structure of this compound using ¹H NMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of D₂O in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). Compare the obtained spectrum with a reference spectrum of L-Citrulline. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
Signaling Pathways and Experimental Workflow
To provide further context for the application of this compound, the following diagrams illustrate its role in key metabolic pathways and a recommended workflow for its quality evaluation.
Navigating Complex Matrices: A Comparative Guide to L-Citrulline-d6 Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites in complex biological matrices is paramount. This guide provides a comparative analysis of recovery experiments for L-Citrulline-d6, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantification of L-Citrulline. While specific recovery data for this compound as the analyte is not extensively published, its recovery is expected to be comparable to that of unlabeled L-Citrulline and other deuterated variants (e.g., L-Citrulline-d7) used as internal standards. This guide summarizes available data to inform methodological choices for robust and reproducible bioanalysis.
Comparative Recovery of L-Citrulline in Complex Matrices
The recovery of an analyte is a critical parameter in method validation, indicating the extraction efficiency of an analytical method. Below is a summary of reported recovery data for L-Citrulline and its deuterated analogs from various biological matrices using different extraction techniques.
| Matrix | Extraction Method | Analytical Method | Analyte/Internal Standard | Average Recovery (%) | Reference |
| Plasma | Protein Precipitation (Acetonitrile) | UPLC-MS/MS | L-Citrulline (using L-Citrulline-d7 as IS) | 98.0 - 100.3 | [1][2] |
| Plasma | Protein Precipitation (Methanol) | LC-MS/MS | L-Citrulline | 93.8 | [3] |
| Plasma | Protein Precipitation (Methanol) | LC-MS/MS | L-Citrulline-d4 (IS) | 91.2 | [3] |
| Plasma | Reverse-Phase HPLC | HPLC-UV | L-Citrulline | 92 - 95.6 | |
| Plasma, Red Blood Cells, Urine | Ion Exchange Resin | GC-MS | L-Citrulline | >90 | [4] |
| Human Plasma | Protein Precipitation | HILIC-LC-MS/MS | L-Citrulline | 85.1 - 123.6 | |
| Ficus deltoidea leaf extracts | Methanol Extraction | RP-HPLC | L-Citrulline | 94.94 - 101.95 | |
| Watermelon Juice | Isocratic RP-HPLC | HPLC | L-Citrulline | 98.88 - 103.41 |
Experimental Protocols: A Closer Look
The choice of extraction method significantly impacts analyte recovery. Protein precipitation is a widely used, simple, and effective method for removing proteins from plasma and serum samples.
Protein Precipitation using Acetonitrile (for Plasma Samples)
This method is favored for its efficiency in precipitating proteins while keeping small molecules like L-Citrulline in the supernatant.
Protocol:
-
To a 100 µL aliquot of plasma, add 400 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
A study utilizing a similar protein precipitation method with acetonitrile for plasma samples reported excellent mean recoveries for L-Citrulline, ranging from 98.0% to 100.3%. Another study comparing different sample preparation techniques found that protein precipitation with three volumes of acetonitrile or ethanol yielded the highest overall recoveries for peptides, which are structurally related to amino acids.
Solid-Phase Extraction (SPE)
SPE offers a more selective sample clean-up compared to protein precipitation, which can be beneficial in reducing matrix effects.
General Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated plasma sample (e.g., diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained impurities, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.
-
Elution: Elute the analyte of interest with a solvent mixture that disrupts the interaction with the sorbent (e.g., 5% ammonium hydroxide in methanol).
-
The eluate is then typically evaporated and reconstituted in the mobile phase for analysis.
Visualizing the Process and Pathway
To better understand the experimental and biological context of L-Citrulline analysis, the following diagrams illustrate a typical experimental workflow and the key metabolic pathways involving L-Citrulline.
L-Citrulline is a key intermediate in two crucial metabolic pathways: the Urea Cycle and Nitric Oxide (NO) Synthesis. Understanding these pathways is essential for interpreting the biological significance of L-Citrulline measurements.
References
L-Citrulline-d6: A Comparative Guide to Specificity in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of amino acids by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure accuracy and precision. This is particularly critical in complex biological matrices where a multitude of structurally similar compounds can interfere with the analyte of interest. This guide provides a comprehensive comparison of the specificity of L-Citrulline-d6 as an internal standard for the quantification of L-Citrulline, particularly in the presence of other amino acids. We will delve into its performance, potential for isobaric interference, and comparison with other isotopic labeling strategies, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or Carbon-13 (¹³C).[1] The ideal SIL internal standard co-elutes chromatographically with the analyte and experiences the same ionization efficiency and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[2][3]
This compound: A Deuterated Internal Standard
This compound is a synthetically produced version of L-Citrulline where six hydrogen atoms have been replaced by deuterium atoms. This mass shift allows it to be distinguished from the endogenous L-Citrulline by a mass spectrometer while maintaining very similar physicochemical properties.
Specificity of this compound: Potential for Isobaric Interference
A primary concern for the specificity of any analytical method is the potential for interference from other compounds in the sample. In the context of L-Citrulline analysis, the most significant potential interferent is L-Arginine.
L-Arginine has a molecular weight that is only 1 Dalton less than L-Citrulline.[4] This proximity in mass can lead to isobaric interference, where the isotopic signal of arginine overlaps with the signal of citrulline, potentially leading to an overestimation of the citrulline concentration. Specifically, the ¹³C-isotope of an arginine fragment ion can have a very similar mass to the monoisotopic fragment ion of citrulline used for quantification.
A study on the quantification of citrulline by MALDI-TOF/TOF mass spectrometry demonstrated that the presence of arginine can indeed affect the measured concentrations of citrulline in a concentration-dependent manner. This interference was readily observable in the MS/MS spectra.
However, this interference can be mitigated. By optimizing the ionization conditions and selecting unique product ions for monitoring in the mass spectrometer, the interference from arginine can be minimized or even eliminated. High-resolution mass spectrometry offers a powerful solution to differentiate between arginine and citrulline, even with their small mass difference, thereby ensuring accurate quantification.
Comparison with Other Isotopic Labeling Strategies: Deuterium (d) vs. Carbon-13 (¹³C)
While this compound is a commonly used internal standard, it is important to understand the potential advantages and disadvantages of deuterium labeling compared to other strategies, such as Carbon-13 labeling.
| Feature | Deuterium-Labeled (e.g., this compound) | ¹³C-Labeled (e.g., ¹³C-L-Citrulline) | Rationale & Implications |
| Isotopic Stability | Generally high, but can be susceptible to back-exchange (H/D exchange) under certain conditions. | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift (isotope effect), leading to separation from the unlabeled analyte. | Virtually identical physicochemical properties ensure excellent co-elution with the unlabeled analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects. A shift can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | The natural abundance of ¹³C is ~1.1%, which can sometimes lead to a small contribution to the analyte signal from the internal standard. | This is generally a minor issue that can be corrected for, but it is a consideration in method development. |
| Cost & Availability | Often more affordable and widely available for a broader range of molecules. | Generally more expensive and less readily available due to more complex synthesis. | Budgetary constraints may influence the choice of internal standard. |
Table 1. Comparison of Deuterium and ¹³C-Labeled Internal Standards.
Experimental Data: Validation of an LC-MS/MS Method for L-Citrulline using a Deuterated Internal Standard
A comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of plasma citrulline was performed using a stable-label isotope internal standard (L-Citrulline-d4). The validation was conducted in accordance with the US Food and Drug Administration's Guidance for Industry on Bioanalytical Methods Validation.
Key Validation Parameters:
| Parameter | Result |
| Specificity | The method demonstrated high specificity for citrulline in plasma from multiple species (human, mouse, nonhuman primate). No significant interfering peaks were observed at the retention time of citrulline and the internal standard. |
| Linearity | The assay was linear over a wide range of concentrations. |
| Lower Limit of Quantitation (LLOQ) | The method was sensitive enough to detect low levels of citrulline. |
| Accuracy & Precision | Both intra- and inter-day accuracy and precision were within acceptable limits. |
| Extraction Recovery | Consistent and reproducible recovery of citrulline from plasma was achieved. |
| Matrix Effects | The use of the deuterated internal standard effectively compensated for matrix effects observed in plasma samples. |
Table 2. Summary of Validation Results for an LC-MS/MS Assay of Plasma Citrulline.
Experimental Protocols
Sample Preparation (Plasma)
-
To 100 µL of plasma, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (RPC) column to separate L-Citrulline from other amino acids and matrix components. The choice of column and mobile phase will depend on the specific application and the desired separation.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Citrulline and this compound are monitored for quantification.
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Citrulline | 176.1 | 70.1 |
| This compound | 182.1 | 74.1 |
(Note: The exact m/z values may vary slightly depending on the instrument and the deuteration pattern of the internal standard.)
Visualizing the Workflow and Key Relationships
Caption: General experimental workflow for L-Citrulline quantification.
Caption: Potential for isobaric interference from L-Arginine.
Conclusion
This compound is a widely used and effective internal standard for the quantitative analysis of L-Citrulline in biological matrices. While the potential for isobaric interference from L-Arginine exists due to their close molecular weights, this can be effectively managed through careful method development, including the optimization of chromatographic separation and mass spectrometric parameters.
For the highest level of accuracy and to minimize the risk of chromatographic shifts and differential matrix effects, a ¹³C-labeled L-Citrulline internal standard is theoretically superior. However, the choice of internal standard will ultimately depend on a balance of factors including the specific requirements of the assay, the availability of the standard, and budgetary considerations. Regardless of the choice, a thorough method validation is essential to ensure the specificity, accuracy, and reliability of the quantitative results.
References
Preventing Amino Acid Mix-Ups: A Comparative Guide to Discriminating HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the correct identity and purity of amino acids is paramount to product safety and efficacy. Mix-ups of amino acids, particularly enantiomers, can have significant consequences in pharmaceutical formulations and research outcomes. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise separation and quantification of amino acids. This guide provides a comparative overview of discriminating HPLC methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for preventing amino acid mix-ups.
The accurate determination of amino acid composition is a critical aspect of quality control in the pharmaceutical industry. Regulatory bodies like the FDA provide guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose[1][2][3]. The choice of an HPLC method depends on several factors, including the specific amino acids of interest, the required sensitivity, the sample matrix, and the need to distinguish between stereoisomers.
Comparison of HPLC Methods for Amino Acid Analysis
The primary HPLC-based approaches for amino acid analysis can be broadly categorized into Ion-Exchange Chromatography (IEC), Reversed-Phase (RP-HPLC) with derivatization, and Chiral Chromatography. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and throughput.
| Method | Principle | Typical Stationary Phase | Derivatization | Detection | Advantages | Disadvantages | Typical Run Time | Sensitivity |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of amino acids at a specific pH. | Sulfonated polystyrene-divinylbenzene resin (cation exchange). | Post-column (e.g., Ninhydrin, OPA). | UV-Vis, Fluorescence. | Robust and reproducible, considered a classical technique[4][5]. Minimal sample preparation compared to pre-column methods. | Longer run times, not always suitable for high-throughput screening. | 60 - 120 min | pmol range |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity after derivatization. | C18 or C8 silica-based columns. | Pre-column (e.g., OPA, FMOC, PITC, AQC) or Post-column. | UV-Vis, Fluorescence, Mass Spectrometry (MS). | High versatility, sensitivity, and speed. Excellent for secondary amino acids with specific derivatizing agents. | Derivatization can introduce errors and instability. | 15 - 60 min | fmol to pmol range |
| Chiral HPLC | Separation of enantiomers (D- and L-amino acids). | Chiral Stationary Phases (CSPs) like crown ethers, macrocyclic glycopeptides, or cinchona alkaloids. | Often not required for direct analysis. | UV-Vis, MS. | Direct separation of enantiomers eliminates uncertainty from derivatization. Crucial for detecting "unnatural" D-amino acids. | CSPs can be more expensive and have specific mobile phase requirements. | < 10 min to 30 min | pmol range |
Experimental Workflows and Logical Relationships
The selection and implementation of an HPLC method for amino acid analysis follows a logical workflow designed to ensure accuracy and prevent mix-ups. This process begins with sample preparation and proceeds through to data analysis and interpretation.
References
Safety Operating Guide
Navigating the Safe Disposal of L-Citrulline-d6 in a Laboratory Setting
Hazard Identification and Personal Protective Equipment
Based on information for L-Citrulline, the compound is generally not classified as hazardous. However, some suppliers indicate that it may cause skin and eye irritation[1]. Therefore, it is crucial to handle L-Citrulline-d6 with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use. Use a dust mask if creating aerosols. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol
The disposal of this compound should adhere to all local, state, and federal regulations for chemical waste[2]. The following protocol outlines a general workflow for its safe disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder in a designated, clearly labeled, and sealable container for chemical waste. This includes any contaminated consumables such as weigh paper or pipette tips.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Collect it in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "this compound Waste" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
-
Spill Management:
-
In case of a small spill, carefully sweep the solid material to avoid generating dust and place it in the designated waste container. The area should then be cleaned with soap and water. For larger spills, follow your institution's established spill response protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
It is imperative to consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations to ensure full compliance. While this compound is not considered highly hazardous, responsible disposal is a critical aspect of laboratory safety and environmental protection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
